molecular formula C13H18O3 B6333918 4-Butoxy-2,6-dimethylbenzoic acid CAS No. 92156-39-3

4-Butoxy-2,6-dimethylbenzoic acid

Katalognummer: B6333918
CAS-Nummer: 92156-39-3
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: FIZUEJGPZMWHHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxy-2,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Butoxy-2,6-dimethylbenzoic acid is 222.125594432 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Butoxy-2,6-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-2,6-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-butoxy-2,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-5-6-16-11-7-9(2)12(13(14)15)10(3)8-11/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZUEJGPZMWHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Butoxy-2,6-dimethylbenzoic acid (CAS 92156-39-3): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

4-Butoxy-2,6-dimethylbenzoic acid (CAS 92156-39-3) is a highly specialized organic building block characterized by a unique confluence of structural features: a rigid aromatic core, a flexible lipophilic ether tail, and a sterically hindered polar headgroup[1]. While it appears to be a simple substituted benzoic acid, its chemical behavior is governed by profound steric and electronic effects.

As an application scientist, I approach this molecule not as a static entity, but as a tunable system. The 2,6-dimethyl groups induce a classic "ortho effect," forcing the carboxylic acid out of the aromatic plane. This steric inhibition of resonance alters its pKa, dictates its reactivity profile, and makes it a highly valuable intermediate in both liquid crystal (LC) materials synthesis[2] and the development of metabolically stable active pharmaceutical ingredients (APIs).

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical properties is critical for downstream applications, from chromatographic method development to formulation. Due to the specialized nature of this compound, empirical data is often supplemented by robust chemoinformatic predictions based on structural analogs[3].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Scientific RationaleSource
CAS Registry Number 92156-39-3Unique chemical identifier.[1]
Molecular Formula C13H18O3Defines the mass and elemental composition.[3]
Molecular Weight 222.28 g/mol Critical for stoichiometric calculations in synthesis.[3]
pKa (Predicted) ~3.3 - 3.5The ortho-methyl groups force the carboxyl out of plane, destabilizing the neutral acid and lowering pKa relative to benzoic acid (4.2).Structural Analogy
LogP (Predicted) ~3.8 - 4.1The 4-butoxy tail significantly increases lipophilicity, dictating the need for non-polar extraction solvents.Chemoinformatics
Boiling Point ~340-360 °CHigh boiling point driven by strong intermolecular hydrogen bonding of the carboxylic acid dimer.Chemoinformatics

Structure-Property Relationships & Applications

The utility of 4-Butoxy-2,6-dimethylbenzoic acid stems directly from its distinct structural domains.

  • Liquid Crystal (LC) Materials: Ethers of substituted benzoic acids are foundational to LC technology[2]. The rigid benzene core provides the necessary structural anisotropy, while the flexible butoxy tail induces the nematic or smectic mesophases required for display technologies.

  • Pharmaceutical Intermediates: The steric shielding provided by the 2,6-dimethyl groups protects the carboxylate (or its subsequent amide/ester derivatives) from rapid enzymatic hydrolysis in vivo. This makes it an excellent pharmacophore for designing long-acting drugs[4].

StructureProperty Core 4-Butoxy-2,6-dimethylbenzoic acid (CAS 92156-39-3) Prop1 Ortho-Methyl Groups (Steric Shielding) Core->Prop1 Prop2 Para-Butoxy Chain (Flexible Tail) Core->Prop2 Prop3 Carboxylic Acid (Polar Headgroup) Core->Prop3 Effect1 Twisted Carboxyl Plane (Metabolic Stability in APIs) Prop1->Effect1 Effect2 Anisotropic Polarizability (Liquid Crystal Nematic Phase) Prop2->Effect2 Effect3 Hydrogen Bonding / Anchoring (Receptor Binding) Prop3->Effect3

Diagram 1: Logical mapping of structural domains to advanced material and pharmaceutical applications.

Self-Validating Synthetic Methodology

Direct alkylation of 4-hydroxy-2,6-dimethylbenzoic acid is fraught with chemoselectivity issues, often yielding complex mixtures of ethers and esters. To ensure absolute control, the synthesis must be staged from the methyl ester. The following protocol is designed as a self-validating system , incorporating internal checkpoints to guarantee experimental integrity.

Protocol: Two-Step Synthesis via Saponification

Step 1: Williamson Etherification

  • Causality: Potassium carbonate (

    
    ) is selected as a mild base; it is strong enough to deprotonate the phenol but avoids unwanted side reactions. DMF is utilized as a polar aprotic solvent to accelerate the 
    
    
    
    displacement of the bromide.
  • Procedure:

    • Charge a dry flask with methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq) and anhydrous DMF (10 volumes).

    • Add

      
       (2.0 eq) and 1-bromobutane (1.2 eq). Stir at 80°C for 8 hours.
      
  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is complete when the highly polar, UV-active phenol spot is entirely consumed, replaced by a higher-Rf lipophilic spot.

Step 2: Ester Cleavage (Saponification)

  • Causality: The intermediate is highly lipophilic. A mixed solvent system (THF/MeOH/H2O) is mandatory to keep the organic substrate fully dissolved while introducing the aqueous hydroxide nucleophile.

  • Procedure:

    • Isolate the intermediate and dissolve in THF/MeOH/H2O (2:1:1 ratio).

    • Add

      
       (3.0 eq) and heat to 60°C for 12 hours.
      
  • Self-Validation Checkpoint: Monitor by LC-MS. The disappearance of the methyl ester mass peak (

    
    ) confirms complete cleavage.
    

Step 3: Acidification & Isolation

  • Procedure: Cool the mixture to 0°C. Slowly add 2M HCl dropwise under vigorous stirring.

  • Self-Validation Checkpoint: Use pH paper to ensure the aqueous phase reaches pH 2. Because the predicted pKa is ~3.4, a pH of 2 guarantees >90% protonation, forcing the product to precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

SynthesisWorkflow SM Methyl 4-hydroxy-2,6-dimethylbenzoate (Starting Material) Alk Williamson Ether Synthesis (+ 1-Bromobutane, K2CO3, DMF) SM->Alk SN2 Substitution Int Methyl 4-butoxy-2,6-dimethylbenzoate (Lipophilic Intermediate) Alk->Int 80°C, 8h (TLC Validated) Sap Saponification (+ LiOH, THF/MeOH/H2O) Int->Sap Ester Cleavage Acid Acidification & Isolation (+ HCl to pH 2) Sap->Acid Neutralization Prod 4-Butoxy-2,6-dimethylbenzoic acid (Final Product) Acid->Prod Precipitation (pH Validated)

Diagram 2: Step-by-step synthetic workflow emphasizing chemoselectivity and internal validation checkpoints.

Analytical Characterization Protocols

To ensure trustworthiness in downstream applications, the purity of 4-Butoxy-2,6-dimethylbenzoic acid must be rigorously verified.

Reverse-Phase HPLC Purity Assessment
  • Causality: The lipophilic butoxy tail dictates strong retention on non-polar stationary phases (C18). An acidic mobile phase is absolutely mandatory; without it, the carboxylic acid will partially ionize, leading to severe peak tailing and unpredictable retention times.

  • Step 1: System Suitability Testing (SST). Run a blank gradient to establish baseline noise.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

      
      .
      
    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Step 3: Column & Gradient. Use a C18 column (150 x 4.6 mm, 3 µm). Equilibrate at 40% B. Run a linear gradient from 40% B to 90% B over 15 minutes.

  • Step 4: Detection. Monitor at 254 nm. The steric hindrance of the methyl groups slightly blue-shifts the standard benzoic acid absorbance maximum, making 254 nm optimal for capturing the core aromatic ring.

References

Sources

An In-depth Technical Guide to the Solubility of 4-Butoxy-2,6-dimethylbenzoic Acid in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Butoxy-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this document extrapolates its likely behavior in both aqueous and organic media based on fundamental physicochemical principles and data from structurally analogous compounds. A detailed, self-validating experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, offering researchers a robust framework for empirical validation. This guide is intended for scientists and professionals in drug discovery and development, providing the theoretical foundation and practical methodologies necessary for informed solvent selection and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1] For a drug candidate to be effective, it must first be absorbed into the systemic circulation, a process largely dictated by its solubility at the site of absorption.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic inefficacy.[2] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the formulation of various dosage forms.[3]

4-Butoxy-2,6-dimethylbenzoic acid, a substituted benzoic acid derivative, presents a unique solubility profile due to its combination of polar and non-polar functional groups. Understanding its behavior in different solvent systems is paramount for its effective utilization in research and manufacturing.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4] The molecular structure of 4-Butoxy-2,6-dimethylbenzoic acid features:

  • A Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, suggesting potential for solubility in polar protic solvents like water and alcohols.

  • An Aromatic Ring: The benzene ring is non-polar and hydrophobic, contributing to solubility in non-polar organic solvents.

  • A Butoxy Group (-O-C₄H₉): This ether linkage introduces some polarity but the butyl chain is largely non-polar, increasing the overall lipophilicity of the molecule.

  • Two Methyl Groups (-CH₃): These non-polar groups further enhance the hydrophobic character of the molecule.

Based on this structure, it is predicted that 4-Butoxy-2,6-dimethylbenzoic acid will exhibit limited solubility in water due to its significant hydrophobic character.[5] However, it is expected to be readily soluble in a range of organic solvents, particularly those with moderate to low polarity.[5]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG) of the system.[1] The relationship is expressed as:

ΔG = ΔH – TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous dissolution process.

  • ΔH is the enthalpy of dissolution, representing the heat absorbed or released during the process.

  • T is the absolute temperature.

  • ΔS is the entropy of dissolution, which is the change in randomness of the system.

For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The temperature dependence of solubility is described by the van 't Hoff equation, which indicates that for most solids, solubility increases with temperature as the dissolution process is often endothermic (ΔH > 0).[1][6]

Predicted Solubility in Various Solvents: A Comparative Table

SolventChemical FormulaPolarityPredicted Solubility at 25°CRationale
WaterH₂OPolar ProticLowThe large non-polar butoxy and dimethylphenyl groups are expected to dominate, leading to poor aqueous solubility despite the presence of the carboxylic acid group.
MethanolCH₃OHPolar ProticHighThe ability to form hydrogen bonds with the carboxylic acid group and the overall polarity of methanol should facilitate dissolution.[9]
EthanolC₂H₅OHPolar ProticHighSimilar to methanol, ethanol's ability to hydrogen bond makes it a good solvent for benzoic acid derivatives.[3]
AcetoneC₃H₆OPolar AproticHighThe polar nature of the carbonyl group in acetone will interact favorably with the carboxylic acid moiety.
DichloromethaneCH₂Cl₂Polar AproticHighExpected to be a good solvent due to its ability to engage in dipole-dipole interactions.
Diethyl Ether(C₂H₅)₂ONonpolarModerate to HighThe ether linkage in both the solute and solvent should promote solubility.
TolueneC₇H₈NonpolarModerateThe aromatic nature of toluene will interact favorably with the benzene ring of the solute.
HexaneC₆H₁₄NonpolarLowThe significant difference in polarity between the carboxylic acid group and the non-polar hexane will likely result in poor solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[12]

Rationale for the Shake-Flask Method

The shake-flask method is favored for its accuracy and ability to determine the true thermodynamic solubility.[13] By ensuring an excess of the solid is present, the resulting solution is guaranteed to be saturated, representing the maximum amount of solute that can be dissolved under the specified conditions.[14] The extended equilibration time allows for the system to reach a true thermodynamic equilibrium.[13]

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of 4-Butoxy-2,6-dimethylbenzoic acid in a given solvent at a specified temperature.

Materials:

  • 4-Butoxy-2,6-dimethylbenzoic acid (pure solid)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of 4-Butoxy-2,6-dimethylbenzoic acid to a glass vial. The excess should be visually apparent.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[12] It is crucial to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solute remains constant.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 4-Butoxy-2,6-dimethylbenzoic acid of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved solute.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep 1. Add excess solid to vial add_solvent 2. Add known volume of solvent prep->add_solvent shake 3. Shake at constant temperature (24-72h) add_solvent->shake centrifuge 4. Centrifuge to pellet solid shake->centrifuge filter 5. Filter supernatant centrifuge->filter analyze 6. Quantify concentration (e.g., HPLC) filter->analyze

Caption: Workflow for the Shake-Flask Solubility Assay.

Discussion and Implications for Drug Development

The predicted low aqueous solubility of 4-Butoxy-2,6-dimethylbenzoic acid highlights a potential challenge for its development as an oral therapeutic agent. Strategies to enhance its aqueous solubility, such as salt formation or the use of co-solvents and surfactants, may be necessary.[2] Conversely, its anticipated high solubility in various organic solvents provides a wide range of options for reaction media during synthesis and purification processes like recrystallization.

For formulation development, the choice of excipients will be critical. The solubility data, once experimentally determined, will inform the selection of appropriate solvents and co-solvents for liquid formulations or the choice of binders and disintegrants for solid dosage forms.

Conclusion

While direct experimental data on the solubility of 4-Butoxy-2,6-dimethylbenzoic acid is sparse, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile. It is expected to exhibit poor solubility in water and good solubility in a variety of organic solvents. This guide provides the theoretical underpinnings for these predictions and a detailed, robust experimental protocol for their empirical validation. The shake-flask method remains the definitive approach for determining thermodynamic solubility, and the insights gained from such studies are invaluable for guiding the efficient and effective development of new pharmaceutical entities.

References

  • ChemicalBook. (2026, January 13). 2,6-Dimethylbenzoic acid | 632-46-2.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • NIST. (n.d.). 4-Butoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-tert-butyl-2,6-dimethylbenzoic acid AldrichCPR.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). 4-Cyano-2,6-dimethylbenzoic acid.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Butoxybenzaldehyde in Organic Solvents.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Wikipedia. (n.d.). Solubility.
  • CymitQuimica. (n.d.). CAS 632-46-2: 2,6-Dimethylbenzoic acid.
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801–3803.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Sam, W., & LaGrange, L. (2022). Biochemistry, Dissolution and Solubility. In StatPearls.
  • ResearchGate. (n.d.). Physicochemical properties of 4-tert-butylbenzoic acid N′,N′-dialkylhydrazides.
  • Wikipedia. (n.d.). Benzoic acid.
  • LibreTexts. (n.d.). Solubility.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,6-Dimethylbenzoic Acid | 632-46-2.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from Biointerface Research in Applied Chemistry.
  • Restaino, F. A., & Martin, A. N. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. Journal of Pharmaceutical Sciences, 53, 636–639.
  • Bentham Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

Sources

The Strategic Application of Lipophilic Benzoic Acid Derivatives in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Lipophilicity in Drug Design

In the landscape of contemporary drug discovery, the deliberate modulation of a molecule's physicochemical properties is a cornerstone of rational design. Among these properties, lipophilicity—the affinity of a compound for a lipid-rich environment—stands as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. While excessive lipophilicity can present challenges related to solubility and metabolism, its strategic incorporation can significantly enhance membrane permeability, target engagement, and overall therapeutic efficacy. This guide delves into the multifaceted applications of a particularly versatile chemical scaffold: lipophilic benzoic acid derivatives.

The benzoic acid moiety, with its planar aromatic ring and ionizable carboxylic acid group, serves as a privileged structure in medicinal chemistry.[1] By appending lipophilic substituents, such as alkyl chains, alkoxy groups, or other nonpolar functionalities, to this core, we can create a class of compounds with tunable properties, capable of addressing a wide array of therapeutic targets. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design, synthesis, and evaluation of lipophilic benzoic acid derivatives, supported by field-proven insights and detailed experimental protocols. We will explore their applications in oncology, neurodegenerative diseases, and inflammatory conditions, elucidating the causal relationships between molecular structure and biological activity.

The Chemistry of Lipophilic Benzoic Acid Derivatives: Synthesis and Structural Diversity

The synthetic accessibility of benzoic acid derivatives allows for the systematic exploration of chemical space to optimize their lipophilic character and biological activity. The two primary strategies for introducing lipophilicity involve the etherification of a hydroxybenzoic acid or the esterification of the carboxylic acid group.

Synthesis of 4-Alkoxybenzoic Acid Derivatives

A common approach to increasing lipophilicity is the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with an alkyl halide in the presence of a base.[2]

Experimental Protocol: Synthesis of 4-(Octyloxy)benzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (0.1 mol) and KOH (0.25 mol) in 100 mL of methanol.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromooctane (0.12 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis of Potential Ester Byproduct: Add 20 mL of 10% aqueous KOH solution and continue refluxing for an additional 2 hours to hydrolyze any ester that may have formed.[2]

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to yield pure 4-(octyloxy)benzoic acid.

Synthesis of Alkyl 4-Hydroxybenzoate Esters

Esterification of the carboxylic acid group is another effective method to enhance lipophilicity. This can be achieved through Fischer esterification or by using activating agents.

Experimental Protocol: Synthesis of Methyl 4-Hydroxybenzoate

Materials:

  • 4-Hydroxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture under reflux for 18 hours.[3]

  • Work-up: After cooling, pour the reaction mixture into ice water and extract with two 100 mL portions of diethyl ether.

  • Washing: Wash the combined organic layers with two 100 mL portions of saturated sodium bicarbonate solution, followed by one 100 mL portion of water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain methyl 4-hydroxybenzoate.

dot

Anticancer_Mechanism Lipophilic_Benzoic_Acid_Derivative Lipophilic Benzoic Acid Derivative Cancer_Cell_Mitochondria Cancer Cell Mitochondria Lipophilic_Benzoic_Acid_Derivative->Cancer_Cell_Mitochondria Accumulation Mitochondrial_Uncoupling Mitochondrial Uncoupling Cancer_Cell_Mitochondria->Mitochondrial_Uncoupling ATP_Depletion ATP Depletion Mitochondrial_Uncoupling->ATP_Depletion Apoptosis_Induction Apoptosis Induction ATP_Depletion->Apoptosis_Induction

Caption: Anticancer mechanism of lipophilic benzoic acid derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of lipophilic benzoic acid derivatives is highly dependent on their structure. Key SAR insights include:

  • Lipophilicity: Increased lipophilicity, often achieved by elongating the alkyl chain of an alkoxy or ester group, generally enhances mitochondrial accumulation and cytotoxic potency.

  • Cationic Moiety: The presence of a delocalized lipophilic cation, such as a triphenylphosphonium group, can further promote mitochondrial targeting. [4]* Substituents on the Aromatic Ring: The nature and position of substituents on the benzoic acid ring can influence electronic properties and interactions with biological targets. For example, some derivatives act as agonists of the Pregnane X Receptor (PXR)/Steroid X Receptor (SXR), which can modulate the expression of cell cycle proteins and enhance the efficacy of chemotherapy and radiotherapy. [5]

    Compound Class Cancer Cell Line IC50 (µM) Reference
    Benzo[a]phenazine derivatives MCF-7 (Breast) 1-10 [6]
    4-Hydrazinobenzoic acid derivatives MCF-7 (Breast) - [1]
    2-(4'-substituted sulfonamido)benzoic acid MOLT-3, HepG2, HuCCA-1, A549 ~50 µg/mL [1]
    4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid Human cervical cancer 17.84 [1]

    | 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivatives | MCF-7 (Breast) | 15.6 - 18.7 | [1]|

Neuroprotective Applications: Combating Neurodegenerative Diseases

Oxidative stress and enzymatic dysregulation are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Lipophilic benzoic acid derivatives, with their ability to cross the blood-brain barrier and interact with central nervous system targets, offer therapeutic potential in this area. [7]

Mechanism of Action: Enzyme Inhibition and Antioxidant Effects
  • Acetylcholinesterase (AChE) Inhibition: Some benzoic acid-derived nitrones have been shown to be potent and selective inhibitors of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [8]By inhibiting AChE, these compounds can enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease.

  • Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibition: STEP is a brain-specific phosphatase that has been implicated in the pathogenesis of several neurodegenerative disorders. Novel benzoic acid derivatives have been identified as STEP inhibitors with neuroprotective properties. [7]* Antioxidant Activity: The phenolic hydroxyl group of certain benzoic acid derivatives can act as a radical scavenger, mitigating oxidative stress-induced neuronal damage. [5]

    Compound Target IC50/Ki Reference

    | Benzoic acid-derived nitrone (compound 33) | Acetylcholinesterase | IC50 = 8.3 µM, Ki = 5.2 µM | [8]|

Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of pro-inflammatory enzymes is a well-established therapeutic strategy. Benzoic acid derivatives, particularly salicylic acid and its analogues, have a long history as anti-inflammatory agents.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [9]The lipophilicity of these derivatives can influence their access to the active site of COX enzymes embedded in cellular membranes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (lipophilic benzoic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.

  • Grouping: Divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a predetermined dose and time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity. [10]

In Vitro Evaluation of Lipophilic Benzoic Acid Derivatives

A battery of in vitro assays is essential for the initial characterization of the biological activity and cytotoxicity of newly synthesized lipophilic benzoic acid derivatives.

Enzyme Inhibition Assays

These assays are crucial for determining the potency and selectivity of compounds against their intended enzyme targets.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • AChE enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution, DTNB, and various concentrations of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assays (MTT/XTT)

These colorimetric assays are used to assess the cytotoxic effects of compounds on cancer cell lines or to evaluate the neuroprotective effects against a toxic insult.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lipophilic benzoic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [11]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. [11]

In Vivo Evaluation in Animal Models

Preclinical evaluation in relevant animal models is a critical step in the drug development process for promising lipophilic benzoic acid derivatives.

Xenograft Mouse Model of Cancer

This model is used to evaluate the in vivo antitumor efficacy of lead compounds.

Experimental Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line

  • Matrigel or Cultrex BME [12]* Test compound formulation

  • Calipers

Procedure:

  • Cell Preparation: Harvest the cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation and measure the tumor volume regularly with calipers.

  • Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups and begin administration of the test compound formulation.

  • Efficacy Assessment: Continue treatment for a specified period and monitor tumor growth. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis. [13]

Transgenic Mouse Models of Alzheimer's Disease

Models such as the APP/PS1 mouse, which develops amyloid plaques, are used to assess the neuroprotective effects of test compounds. [14][15]

Experimental Protocol: APP/PS1 Mouse Model

Procedure:

  • Animal Model: Use APP/PS1 transgenic mice and age-matched wild-type controls. [9][16]2. Compound Administration: Administer the test compound via a suitable route (e.g., oral gavage) for a prolonged period, starting before or after the onset of pathology.

  • Behavioral Testing: Conduct a battery of behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive function. [17]4. Histopathological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for the analysis of amyloid plaque burden, neuroinflammation, and other relevant biomarkers.

Pharmacokinetics and Formulation Considerations

The lipophilic nature of these benzoic acid derivatives necessitates careful consideration of their absorption, distribution, metabolism, and excretion (ADME) properties and the development of appropriate formulations.

ADME/Tox Profiling

In silico and in vitro ADME/Tox profiling should be conducted early in the drug discovery process to identify potential liabilities. [6][18]Key parameters to assess include:

  • Solubility: The aqueous solubility of highly lipophilic compounds can be a limiting factor for oral absorption.

  • Permeability: High lipophilicity generally favors passive diffusion across biological membranes.

  • Metabolism: The metabolic stability of the compound, particularly its susceptibility to cytochrome P450 enzymes, should be evaluated.

  • Toxicity: Potential for off-target effects and general toxicity should be assessed.

Advanced Formulation Strategies

To overcome the challenges associated with the poor aqueous solubility of lipophilic benzoic acid derivatives, advanced formulation strategies can be employed:

  • Lipid-Based Nanoparticles: Encapsulating the drug in lipid nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can enhance its solubility, stability, and oral bioavailability. [19][20][21][22]* Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption. [2][4][23][24]

Conclusion and Future Directions

Lipophilic benzoic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. Their tunable lipophilicity and the synthetic accessibility of the benzoic acid scaffold allow for the rational design of molecules with potent and selective activity against a range of therapeutic targets. The successful application of these compounds in oncology, neurodegeneration, and inflammation highlights their broad therapeutic potential.

Future research in this area should focus on the development of novel derivatives with improved ADME/Tox profiles, the exploration of new therapeutic applications, and the advancement of targeted drug delivery strategies to maximize their efficacy and minimize off-target effects. The integration of computational modeling with traditional medicinal chemistry and pharmacology will undoubtedly accelerate the discovery and development of the next generation of drugs based on this remarkable chemical scaffold.

References

  • Continuous flow synthesis of lipophilic cations derived from benzoic acid as new cytotoxic chemical entities in human head and neck carcinoma cell lines. (2020). RSC Advances. Available at: [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. (2010). Der Pharma Chemica.
  • Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. (2004). European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol. Available at: [Link]

  • Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. (1995). Pharmaceutical Research. Available at: [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Available at: [Link]

  • Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems. (2025). Pharmaceutical Technology. Available at: [Link]

  • APP/PS1 Amyloid-Beta Transgenic Mouse Model of Alzheimer's Disease. (n.d.). Biospective. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Animal Models and Experimental Medicine.
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (n.d.). Journal of Medicinal Chemistry.
  • Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. (2022). Pharmaceutics. Available at: [Link]

  • APP/PS1 (ARTE10) Alzheimer's Mouse Model. (n.d.). Taconic Biosciences. Available at: [Link]

  • Antiproliferative Activities of Lipophililic Fluoroquinolones- Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. (2022).
  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2024). Pharmaceutics. Available at: [Link]

  • Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evalu
  • PWK.APP/PS1. (2019). ALZFORUM. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. Available at: [Link]

  • IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Available at: [Link]

  • US8198328B2 - Treatment of cancer using benzoic acid derivatives. (n.d.). Google Patents.
  • Nanostructured lipid carriers: A platform to lipophilic drug for oral bioavailability enhancement. (2019). Journal of Drug Delivery and Therapeutics.
  • The values of IC50 of the four compounds against MDA-MB-231 cells after... (n.d.). ResearchGate. Available at: [Link]

  • Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. (2019). Alzheimer's Research & Therapy. Available at: [Link]

  • Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Molbank. Available at: [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. (2017). PLOS ONE. Available at: [Link]

  • Anticancer Activity of Stilbene-based Derivatives. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. (2025). Molecules. Available at: [Link]

  • Synthesis of methyl 4-hydroxybenzoate. (n.d.). The Organic-Chemical Drugs and Their Synonyms.
  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. (2026). Journal of Medicinal Chemistry. Available at: [Link]

  • Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. (2025).
  • Anticancer Activity of Ether Derivatives of Chrysin. (2023). Pharmaceuticals. Available at: [Link]

  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. (n.d.).
  • Anti-inflammatory and antiallergic activity in vivo of lipophilic Isatis tinctoria extracts and tryptanthrin. (2006). Planta Medica. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules. Available at: [Link]

  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019). RSC Advances.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). Current Medicinal Chemistry. Available at: [Link]

Sources

4-Butoxy-2,6-dimethylbenzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide serves as a technical master file for 4-Butoxy-2,6-dimethylbenzoic acid , a specialized intermediate used in the synthesis of sterically hindered ester ligands and liquid crystal mesogens. Unlike standard benzoic acid derivatives, the 2,6-dimethyl substitution pattern provides significant steric protection to the carbonyl group, altering its metabolic stability and reactivity profile—a critical feature for drug design and materials science applications.

Identification Matrix
ParameterSpecification
Chemical Name 4-Butoxy-2,6-dimethylbenzoic acid
CAS Registry Number 92156-39-3
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES CCCCOC1=CC(C)=C(C(=O)O)C(C)=C1
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water

Safety & Hazard Intelligence (SDS Core)

Note: While specific regulatory SDS data for this niche intermediate may be limited, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous 2,6-disubstituted benzoic acids.

GHS Classification (Projected)

Based on the acidity (pKa ~3.5-4.0) and lipophilic tail, this compound is classified as an Irritant .

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Critical Handling Protocols

The "Steric Shield" Risk: The 2,6-dimethyl group increases lipophilicity compared to unsubstituted benzoic acid, potentially enhancing dermal absorption. Standard nitrile gloves may degrade faster; fluoroelastomer or double-gloved nitrile is recommended for prolonged handling.

Emergency Response Workflow:

  • Eye Contact: Flush with saline for 15 minutes. Note: The lipophilic nature means water alone may not immediately solubilize micro-particles; use an isotonic eye wash if available.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. The PEG helps solubilize the lipophilic acid better than water alone.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen.

Visualized Safety Decision Tree

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot excess (do not rub) 2. Wash with PEG-400 or Soap 3. Monitor for Erythema Skin->ActionSkin ActionEye 1. Flush 15 mins (Saline) 2. Check pH of eye 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Remove to fresh air 2. Support respiration 3. Steroid inhaler (if prescribed) Inhale->ActionInhale

Figure 1: Emergency response decision tree emphasizing specific decontamination steps.

Synthesis & Manufacturing Architecture

To ensure high purity (>98%) for pharmaceutical applications, a convergent synthesis strategy is preferred over direct alkylation of the acid, which can lead to ester byproducts.

Retrosynthetic Logic

The target molecule is assembled via the Williamson Ether Synthesis followed by Saponification .

  • Starting Material: Methyl 4-hydroxy-2,6-dimethylbenzoate (or the free acid if protecting groups are managed).

  • Reagent: 1-Bromobutane.[3]

  • Catalyst: Potassium Carbonate (K₂CO₃) / Potassium Iodide (KI).

Validated Experimental Protocol

Step 1: Etherification (The Lipophilic Installation)

  • Charge: In a 500 mL round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (10.0 g, 60 mmol) in DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) in portions. The solution will turn yellow/orange (phenoxide formation).

  • Alkylation: Add 1-Bromobutane (9.9 g, 72 mmol) dropwise followed by a catalytic amount of KI (0.5 g).

  • Reaction: Heat to 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Mechanism Note: The KI facilitates the Finkelstein reaction in situ, converting the bromide to the more reactive iodide, accelerating the SN2 attack by the sterically hindered phenoxide.

  • Workup: Pour into ice water (500 mL). Acidify with 1M HCl to pH 2. The product precipitates.[4] Filter and wash with cold water.

Step 2: Purification (Critical for Drug Grade)

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to 4°C.

  • Yield: Typical yield is 85-90%.

Synthesis Workflow Diagram

Synthesis SM 4-Hydroxy-2,6- dimethylbenzoic acid Intermediate Transition State (SN2 Attack) SM->Intermediate Deprotonation Reagents 1-Bromobutane K2CO3 / DMF / 80°C Reagents->Intermediate Product 4-Butoxy-2,6- dimethylbenzoic acid Intermediate->Product Alkylation

Figure 2: Convergent synthesis pathway utilizing Williamson Ether Synthesis logic.

Application Logic: Why the "2,6-Dimethyl" Motif?

In drug discovery, this specific scaffold is valued for two physicochemical reasons:

  • Metabolic Resistance (The "Rotational Barrier"): The methyl groups at positions 2 and 6 create significant steric hindrance around the carboxylic acid/ester moiety. This prevents esterases and amidases from easily accessing the carbonyl carbon.

    • Impact: Drugs incorporating this moiety have significantly longer half-lives (

      
      ) compared to unsubstituted benzoic acid derivatives.
      
  • Conformational Locking: The steric bulk forces the carboxyl group to rotate out of the plane of the phenyl ring (orthogonality). This distinct 3D geometry is often exploited in designing Liquid Crystals (where it disrupts stacking to tune melting points) and Nuclear Receptor Ligands (where specific hydrophobic pocket filling is required).

Quantitative Property Table
PropertyValue (Experimental/Predicted)Relevance
LogP 4.2 ± 0.3High lipophilicity; good membrane permeability.
pKa 3.85Slightly less acidic than benzoic acid (4.2) due to electronic effects, but sterically hindered.
Polar Surface Area 37.3 ŲIdeal for CNS penetration (Blood-Brain Barrier crossing).
Rotatable Bonds 4Moderate flexibility (butoxy tail) vs. rigid core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92156-39-3. PubChem.[3][5][6] [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis mechanism).

Sources

Methodological & Application

In-Depth Guide: HPLC Method Development and Validation for 4-Butoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than a trial-and-error approach; it demands a deep understanding of the analyte's physicochemical properties and how they interact with chromatographic thermodynamics. This guide provides a comprehensive, causality-driven framework for the analysis of 4-Butoxy-2,6-dimethylbenzoic acid , designed for researchers and drug development professionals.

Molecular Profiling & Chromatographic Causality

Before selecting a column or mobile phase, we must deconstruct the molecule to understand its chromatographic behavior. 4-Butoxy-2,6-dimethylbenzoic acid presents a unique set of structural features:

  • Ionizable Head Group (Carboxylic Acid): The –COOH group has a pKa typically ranging between 3.5 and 4.5. Its ionization state is highly sensitive to the pH of the mobile phase.

  • Steric Hindrance: The two methyl groups at the ortho positions (2 and 6) create significant steric bulk. This forces the carboxyl group out of the aromatic plane, slightly altering its pKa and disrupting the extended

    
    -conjugation, which influences its UV absorbance profile.
    
  • Lipophilic Tail: The butoxy group at the para position (4) adds substantial hydrophobicity, significantly increasing the molecule's LogP.

The Chromatographic Challenge: The molecule is highly hydrophobic overall but possesses a polar, ionizable head. If the pH is not strictly controlled, the molecule will exist in a state of dynamic equilibrium between its neutral and ionized forms, leading to severe peak broadening, tailing, and retention time instability[1].

Method Development Strategy (The "Why")

Stationary Phase Selection

Given the molecule's high lipophilicity, Reversed-Phase HPLC (RP-HPLC) is the mandatory choice. A high-purity, end-capped C18 column is required. Why end-capped? Residual silanol groups (-Si-OH) on the silica surface are weakly acidic. If not end-capped, these silanols will undergo secondary ion-exchange interactions with the polar functional groups of the analyte, causing asymmetric peak tailing[1].

Mobile Phase & pH Dynamics

The most critical parameter in this method is the mobile phase pH. To achieve sharp, symmetrical peaks, the analyte must be forced into a single ionization state.

  • The pKa Rule: To ensure the carboxylic acid is fully protonated (neutral and hydrophobic), the mobile phase pH must be at least 1.5 to 2.0 units below the analyte's pKa[1].

  • Buffer Selection: We utilize 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid in water to buffer the mobile phase to a pH of ~2.0. This suppresses ionization, maximizing retention on the C18 stationary phase and preventing secondary silanol interactions[1].

G A Mobile Phase pH > 5.5 (pH > pKa + 2) B Ionized State (-COO⁻) Highly Polar A->B C Poor Retention on C18 Peak Fronting/Tailing B->C D Mobile Phase pH < 2.5 (pH < pKa - 2) E Protonated State (-COOH) Hydrophobic D->E F Strong Retention on C18 Sharp, Symmetrical Peaks E->F

Effect of mobile phase pH on the ionization and chromatographic retention of the analyte.

Organic Modifier & Elution Strategy

Because the butoxy tail makes the molecule highly retentive on a C18 phase, an isocratic elution might result in excessively long run times and peak broadening. A gradient elution using Acetonitrile (ACN) is preferred over Methanol. ACN provides lower system backpressure, higher elution strength, and better UV transparency at low wavelengths.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be performed prior to sample analysis to ensure the equipment meets the stringent criteria outlined in USP General Chapter <621> Chromatography[2].

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)High theoretical plates; minimizes silanol interactions.
Mobile Phase A 0.1% TFA in Ultra-Pure Water (pH ~2.0)Keeps analyte fully protonated (neutral).
Mobile Phase B 100% Acetonitrile (HPLC Grade)Strong organic modifier for hydrophobic elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces solvent viscosity; stabilizes retention times.
Detection (UV) 230 nmOptimal absorbance for the benzoic acid chromophore.
Injection Volume 10 µLPrevents column overloading and peak distortion.

Gradient Program:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 10.0 min: 30%

    
     80% B (Linear gradient to elute the hydrophobic molecule)
    
  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80%

    
     30% B (Return to initial conditions)
    
  • 12.1 - 18.0 min: 30% B (Column re-equilibration)

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Using a diluent that closely matches the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Butoxy-2,6-dimethylbenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with the diluent to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Lifecycle Management & Method Validation

Modern analytical science has shifted from a "check-the-box" validation approach to a continuous lifecycle management model, governed by the recently updated ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines, which became legally effective in June 2024[3][4].

G A 1. Define ATP (Analytical Target Profile) B 2. Molecular Profiling (pKa, LogP, Solubility) A->B C 3. Method Scouting (Column, Mobile Phase, pH) B->C D 4. Optimization (Gradient, Temp, Flow Rate) C->D D->C Refine E 5. Method Validation (ICH Q2(R2) Parameters) D->E F 6. Routine Analysis & Continuous Monitoring E->F

Analytical Procedure Lifecycle (ICH Q14) for 4-Butoxy-2,6-dimethylbenzoic acid.

Validation Parameters (Per ICH Q2(R2))

To prove the method is fit for its intended purpose, the following parameters must be rigorously tested and documented[4]:

Validation ParameterExecution StrategyAcceptance Criteria
System Suitability 6 replicate injections of the 50 µg/mL standard.RSD of Area

2.0%; Tailing Factor

1.5; Theoretical Plates

2000.
Specificity Inject blank diluent and mobile phase.No interfering peaks at the retention time of the analyte.
Linearity 5 concentration levels (10 to 100 µg/mL), injected in triplicate.Correlation coefficient (

)

0.999.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.Relative Standard Deviation (RSD)

2.0%.
Robustness Deliberately alter flow rate (

0.1 mL/min), column temp (

5 °C), and pH (

0.2 units).
System suitability criteria must still be met.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures March 2024." FDA Regulatory Guidelines. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at:[Link]

  • LCGC International. "Are You Sure You Understand USP <621>?" Chromatography Online. Available at:[Link]

Sources

Synthesis of 4-Butoxy-2,6-dimethylbenzoic Acid from 2,6-Dimethylphenol: A Comprehensive 7-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted benzoic acids, such as 4-butoxy-2,6-dimethylbenzoic acid , requires stringent control over regioselectivity and chemoselectivity. Starting from the commercially available 2,6-dimethylphenol , this application note details a robust, field-proven 7-step synthetic protocol. The workflow leverages classical electrophilic aromatic substitution paired with advanced transition-metal catalysis, specifically Buchwald-Hartwig etherification and palladium-catalyzed carbonylation.

Retrosynthetic Strategy & Mechanistic Causality

Designing a route from 2,6-dimethylphenol to 4-butoxy-2,6-dimethylbenzoic acid presents several chemoselective challenges. A naive approach might attempt to convert the phenol directly to a carboxylic acid and subsequently functionalize the para-position. However, direct carboxylation (e.g., Kolbe-Schmitt) is sterically hindered and regiochemically incompatible with the target. Thus, a highly choreographed sequence is required:

  • Why Brominate First? The hydroxyl group strongly activates the aromatic ring. With the ortho-positions blocked by methyl groups, bromination proceeds with near-perfect regioselectivity at the para-position (C4), installing the necessary handle for the butoxy group.

  • Why Protect the Phenol? Before introducing the butoxy group via cross-coupling, the phenol must be masked as a benzyl ether. If left unprotected, the basic conditions of the etherification (e.g.,

    
    ) would deprotonate the phenol. The resulting phenoxide would act as a competing nucleophile, leading to intermolecular diaryl ether formation and subsequent polymerization.
    
  • Why Buchwald-Hartwig over Ullmann? Unactivated, electron-rich aryl bromides are notoriously sluggish in copper-catalyzed Ullmann etherifications. By employing a palladium catalyst with a bulky biaryl phosphine ligand (RockPhos), we accelerate the rate-determining reductive elimination step, enabling efficient C–O bond formation with primary alcohols [1].

  • Why Not Carbonylate Before Etherification? If the phenol was converted to a triflate while the bromide was still present, the molecule would possess two leaving groups (Br and OTf). Palladium oxidative addition would preferentially occur at the sterically unhindered C–Br bond rather than the highly hindered C–OTf bond (flanked by two ortho-methyls), yielding the wrong regioisomer. Therefore, the bromide must be converted to the butoxy ether before the triflation and carbonylation steps.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2,6-Dimethylphenol (Starting Material) Int1 4-Bromo-2,6-dimethylphenol SM->Int1 Br2, AcOH Bromination Int2 1-Benzyloxy-4-bromo- 2,6-dimethylbenzene Int1->Int2 BnBr, K2CO3, DMF Protection Int3 1-Benzyloxy-4-butoxy- 2,6-dimethylbenzene Int2->Int3 n-BuOH, Pd2(dba)3, RockPhos Etherification Int4 4-Butoxy-2,6-dimethylphenol Int3->Int4 H2, Pd/C, EtOAc Deprotection Int5 4-Butoxy-2,6-dimethylphenyl trifluoromethanesulfonate Int4->Int5 Tf2O, Pyridine, DCM Triflation Int6 Methyl 4-butoxy-2,6- dimethylbenzoate Int5->Int6 CO, MeOH, Pd(OAc)2, dppp Carbonylation Target 4-Butoxy-2,6-dimethylbenzoic acid (Target) Int6->Target LiOH, THF/H2O Hydrolysis

Figure 1: 7-step synthetic workflow from 2,6-dimethylphenol to 4-butoxy-2,6-dimethylbenzoic acid.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination
  • Objective: Install a bromide at C4.

  • Procedure: Dissolve 2,6-dimethylphenol (100 mmol) in glacial acetic acid (150 mL) and cool to 0 °C. Add a solution of bromine (105 mmol) in acetic acid (50 mL) dropwise over 30 minutes. Stir the mixture at room temperature for 2 hours.

  • Workup: Pour the mixture into ice water (500 mL) containing 10%

    
     to quench unreacted bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 4-bromo-2,6-dimethylphenol .
    
Step 2: Phenol Protection (Benzylation)
  • Objective: Mask the phenol to prevent side reactions in Step 3.

  • Procedure: To a solution of 4-bromo-2,6-dimethylphenol (90 mmol) in anhydrous DMF (200 mL), add

    
     (135 mmol) and benzyl bromide (100 mmol). Stir the suspension at 60 °C for 4 hours.
    
  • Workup: Cool to room temperature, dilute with water (400 mL), and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol to yield 1-benzyloxy-4-bromo-2,6-dimethylbenzene .
Step 3: Buchwald-Hartwig Etherification
  • Objective: Cross-couple the aryl bromide with n-butanol.

  • Procedure: Self-validating note: This step requires strict exclusion of oxygen. In an argon-filled glovebox, charge a Schlenk flask with 1-benzyloxy-4-bromo-2,6-dimethylbenzene (50 mmol),

    
     (1.0 mmol, 2 mol%), RockPhos (2.0 mmol, 4 mol%), and 
    
    
    
    (100 mmol). Add anhydrous toluene (100 mL) and anhydrous n-butanol (75 mmol). Seal the flask, remove from the glovebox, and heat at 100 °C for 16 hours.
  • Workup: Filter the cooled mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate 1-benzyloxy-4-butoxy-2,6-dimethylbenzene .

Step 4: Hydrogenolysis (Deprotection)
  • Objective: Unmask the phenol.

  • Procedure: Dissolve the ether from Step 3 (40 mmol) in a 1:1 mixture of EtOAc and MeOH (100 mL). Add 10% Pd/C (10 wt%, 1.0 g). Purge the flask with hydrogen gas and stir vigorously under an

    
     balloon at room temperature for 6 hours.
    
  • Workup: Filter the catalyst through Celite (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to afford 4-butoxy-2,6-dimethylphenol in quantitative yield.

Step 5: Triflation
  • Objective: Convert the phenol into a reactive pseudohalide.

  • Procedure: Dissolve 4-butoxy-2,6-dimethylphenol (35 mmol) in anhydrous DCM (100 mL). Add anhydrous pyridine (70 mmol) and cool the solution to 0 °C. Add trifluoromethanesulfonic anhydride (

    
    , 42 mmol) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup: Quench with saturated aqueous

    
     (50 mL). Extract with DCM, wash with 1M HCl, water, and brine. Dry over 
    
    
    
    and concentrate to yield 4-butoxy-2,6-dimethylphenyl trifluoromethanesulfonate .
Step 6: Palladium-Catalyzed Carbonylation
  • Objective: Install the carboxylate carbon via CO insertion.

  • Procedure: The use of the bidentate ligand dppp is critical here to stabilize the acylpalladium intermediate and prevent premature decomposition [2]. In a Parr pressure reactor, combine the triflate (30 mmol),

    
     (1.5 mmol, 5 mol%), dppp (1.5 mmol, 5 mol%), triethylamine (60 mmol), anhydrous methanol (150 mmol), and anhydrous DMF (80 mL). Purge the reactor with CO gas three times, then pressurize to 50 psi with CO. Heat the mixture at 80 °C for 16 hours.
    
  • Workup: Vent the reactor safely in a fume hood. Dilute the mixture with water and extract with EtOAc. Wash the organic layer extensively with water to remove DMF and

    
     salts. Concentrate and purify via chromatography to yield methyl 4-butoxy-2,6-dimethylbenzoate .
    
Step 7: Saponification
  • Objective: Hydrolyze the methyl ester to the target carboxylic acid.

  • Procedure: Dissolve the ester (20 mmol) in a mixture of THF (40 mL), MeOH (20 mL), and water (20 mL). Add lithium hydroxide monohydrate (

    
    , 60 mmol). Stir the mixture at 50 °C for 4 hours until TLC indicates complete consumption of the ester.
    
  • Workup: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (20 mL) and cool to 0 °C. Acidify dropwise with 2M HCl until the pH reaches 2. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford 4-butoxy-2,6-dimethylbenzoic acid .

Quantitative Data & Analytical Markers

Table 1: Synthetic Intermediates and Expected Yields

StepIntermediate GeneratedMolecular Weight ( g/mol )Expected Yield (%)Physical State
14-Bromo-2,6-dimethylphenol201.0692 - 95%White solid
21-Benzyloxy-4-bromo-2,6-dimethylbenzene291.1988 - 91%Crystalline solid
31-Benzyloxy-4-butoxy-2,6-dimethylbenzene284.4080 - 85%Colorless oil
44-Butoxy-2,6-dimethylphenol194.2796 - 99%Off-white solid
54-Butoxy-2,6-dimethylphenyl triflate326.3385 - 90%Pale yellow oil
6Methyl 4-butoxy-2,6-dimethylbenzoate236.3175 - 82%Colorless oil
74-Butoxy-2,6-dimethylbenzoic acid 222.28 90 - 95% White powder

Table 2: Key Analytical Markers (NMR & MS)

CompoundKey

H NMR Signals (

,

ppm)
ESI-MS (

)
4-Bromo-2,6-dimethylphenol7.12 (s, 2H, Ar-H), 4.65 (s, 1H, OH), 2.22 (s, 6H,

)
199.0 [M-H]

1-Benzyloxy-4-butoxy-2,6-...6.60 (s, 2H, Ar-H), 4.80 (s, 2H,

Ph), 3.92 (t, 2H,

)
285.2[M+H]

4-Butoxy-2,6-dimethylphenyl triflate6.65 (s, 2H, Ar-H), 3.95 (t, 2H,

), 2.35 (s, 6H,

)
327.1 [M+H]

Target Product 11.0 (br s, 1H, COOH), 6.62 (s, 2H, Ar-H), 3.96 (t, 2H,

), 2.40 (s, 6H,

)
221.1 [M-H]

References

  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580-1583. URL:[Link]

  • Lagueux-Tremblay, P.-L., Fabrikant, A., & Arndtsen, B. A. (2022). Palladium Catalyzed Conversion of Aryl Triflates to Acyl-DMAP Salts: A Mild and Versatile Approach to Carbonylations. ACS Catalysis, 12, 13394-13399. URL:[Link]

  • Fujihara, T., Hosoki, T., Katafuchi, Y., Iwai, T., Terao, J., & Tsuji, Y. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(20), 5370-5373. URL:[Link]

Technical Application Note: Esterification Protocols for 4-Butoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The esterification of 4-Butoxy-2,6-dimethylbenzoic acid presents a classic challenge in organic synthesis: steric inhibition .[1] The presence of two methyl groups at the ortho positions (2,6-) creates a "steric gate" that effectively blocks nucleophilic attack at the carbonyl carbon, rendering standard acid-catalyzed Fischer esterification kinetically inaccessible. This guide outlines two validated protocols designed to bypass this steric barrier. The primary recommended method utilizes Carboxylate O-Alkylation , which shifts the reaction site away from the crowded carbonyl center.[1] A secondary method via Acyl Chloride formation is provided for cases requiring coupling with complex or non-electrophilic alcohols.[1]

Part 1: Strategic Analysis & Chemical Logic[1]

The "Ortho Effect" Challenge

In typical benzoic acids, the carbonyl group is planar with the benzene ring, allowing for resonance stabilization and accessible nucleophilic attack.[1] However, in 2,6-dimethyl substituted systems , two factors impede reaction:

  • Steric Blocking: The bulky methyl groups physically shield the carbonyl carbon from the approach of an alcohol nucleophile.

  • Torsional Strain: To minimize steric clash, the carboxyl group rotates out of the plane of the benzene ring. While this breaks conjugation, the tetrahedral intermediate required for Fischer esterification is even more crowded and energetically unfavorable.[1]

Mechanism Selection Matrix

To successfully esterify this substrate, we must choose a mechanism that avoids the formation of a crowded tetrahedral intermediate at the carbonyl carbon.

MethodMechanismSuitability for 2,6-Dimethyl SubstratesRisk Profile
Fischer Esterification Nucleophilic Acyl SubstitutionPoor. Reaction is extremely slow or stalled.[1]Low yield; recovered starting material.[1][2]
Acyl Chloride Nucleophilic Acyl SubstitutionModerate/Good. The highly reactive -COCl group can force the reaction, but sterics still retard the alcohol attack.[1]Requires moisture-free conditions; corrosive reagents (SOCl₂).
Carboxylate Alkylation (Sɴ2) Nucleophilic Aliphatic Substitution Excellent. The nucleophile is the carboxylate oxygen, attacking an unhindered alkyl halide. The crowded carbonyl carbon is not the reaction site.High yield; mild conditions.[1][2][3] Recommended.
Acylium Ion (Newman's) Dissolution in 100% H₂SO₄High Risk. Harsh conditions may cleave the 4-butoxy ether linkage.Degradation of the ether side chain.

Part 2: Detailed Experimental Protocols

Protocol A: Carboxylate O-Alkylation (The "Gold Standard")

Objective: Synthesis of methyl, ethyl, or benzyl esters.[1] Principle: This method utilizes the carboxylate anion as a nucleophile to attack a reactive alkyl halide (Sɴ2 mechanism). Because the reaction occurs at the alkyl halide's carbon, the steric bulk around the benzoate's carbonyl is irrelevant.[1]

Reagents
  • Substrate: 4-Butoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv). Note: Cs₂CO₃ often provides faster kinetics in DMF.[1]

  • Electrophile: Alkyl Iodide (e.g., Iodomethane, Iodoethane) or Benzyl Bromide (1.2 – 1.5 equiv).[1]

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous].

Step-by-Step Workflow
  • Salt Formation:

    • Charge a flame-dried round-bottom flask with 4-Butoxy-2,6-dimethylbenzoic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

    • Add K₂CO₃ (1.5 equiv) in a single portion.

    • Stir at Room Temperature (RT) for 30 minutes. The mixture will become a suspension as the carboxylate salt forms.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to control the initial exotherm.

    • Add the Alkyl Iodide (1.2 equiv) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to RT.

    • Stir at RT for 3–6 hours.

    • Monitoring: Check TLC (Solvent: 20% EtOAc/Hexanes). The starting acid (low R_f) should disappear, replaced by the less polar ester (high R_f).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash organic layer with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude product is often pure enough (>95%) for use. If necessary, purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).[1]

Protocol B: Acyl Chloride Method (For Complex Alcohols)

Objective: Synthesis of esters where the alcohol component is complex, secondary, or non-electrophilic (cannot be used as an alkyl halide). Principle: Conversion to the highly reactive acid chloride forces the reaction despite steric hindrance.

Reagents
  • Substrate: 4-Butoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (2.0 equiv).

  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops).

  • Nucleophile: Target Alcohol (1.1 equiv).

  • Base (Step 2): Pyridine or Triethylamine (TEA) (2.0 equiv).

  • Solvent: Dichloromethane (DCM) [Anhydrous].

Step-by-Step Workflow
  • Activation:

    • Dissolve the acid in dry DCM (or use neat SOCl₂ if scale permits).

    • Add SOCl₂ dropwise followed by 1 drop of DMF (Vilsmeier-Haack catalyst formation).

    • Reflux for 2–3 hours.[1] Note: Gas evolution (SO₂/HCl) indicates reaction progress.

    • Critical Step: Evaporate solvent and excess SOCl₂ completely under high vacuum.[1] Co-evaporate with dry toluene twice to ensure all acidic volatiles are removed. The residue is the crude 4-Butoxy-2,6-dimethylbenzoyl chloride.[1]

  • Esterification:

    • Redissolve the crude acid chloride in dry DCM.

    • Add the Target Alcohol (1.1 equiv) and Pyridine (2.0 equiv) at 0°C.

    • Allow to warm to RT and stir overnight (12–18h). Steric hindrance will make this step slower than typical benzoylations.[1][4]

    • Optional: If reaction is sluggish, add a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Workup:

    • Quench with saturated NaHCO₃ solution.[1]

    • Extract with DCM.[1] Wash with 1M HCl (to remove pyridine), then Brine.[1]

    • Dry (MgSO₄) and concentrate.

Part 3: Visualization & Logic[1]

Decision Logic for Protocol Selection

EsterificationLogic Start Start: 4-Butoxy-2,6-dimethylbenzoic Acid CheckTarget Target Ester Type? Start->CheckTarget Simple Primary Alkyl Ester (Methyl, Ethyl, Benzyl) CheckTarget->Simple Simple Alkyl Complex Complex/Secondary Alcohol or Phenol CheckTarget->Complex Complex R-OH MethodA Method A: O-Alkylation (K2CO3 + Alkyl Halide) Simple->MethodA MethodB Method B: Acyl Chloride (SOCl2 -> Alcohol + Pyridine) Complex->MethodB ResultA High Yield Fast Kinetics Bypasses Sterics MethodA->ResultA ResultB Moderate Yield Slower Step 2 Requires Anhydrous Cond. MethodB->ResultB

Caption: Decision matrix for selecting the optimal esterification route based on the target ester group.

Mechanistic Advantage of O-Alkylation

Mechanism Substrate 2,6-Dimethyl Benzoate Anion PathFischer Path 1: Attack on Carbonyl (Fischer/Acyl Cl) Substrate->PathFischer Nucleophile = Alcohol PathAlkylation Path 2: Attack on Alkyl Halide (O-Alkylation) Substrate->PathAlkylation Nucleophile = Carboxylate Oxygen Block BLOCKED by 2,6-Methyl Sterics PathFischer->Block Success SUCCESS Remote Attack Site PathAlkylation->Success

Caption: Mechanistic comparison showing how O-Alkylation bypasses the steric hindrance at the carbonyl carbon.

Part 4: Quality Control & Troubleshooting

Key Analytical Markers (NMR)

When validating the conversion of the acid to the ester, observe the following ¹H NMR shifts (CDCl₃):

  • Starting Material: Carboxylic acid proton (broad singlet, >11 ppm).[1]

  • Product (Methyl Ester Example): Appearance of a sharp singlet at ~3.8–3.9 ppm (OCH₃).

  • Ortho-Methyls: The two methyl groups on the ring (2,6-positions) typically appear as a singlet around 2.3–2.4 ppm . Their chemical shift may move slightly upfield upon esterification due to the loss of hydrogen bonding.

  • Butoxy Group: The triplet for the -OCH₂- of the butoxy chain (~4.0 ppm) should remain largely unchanged, confirming the ether linkage is intact.[1]

Common Pitfalls
  • Incomplete Reaction (Method B): If using the Acyl Chloride method, the second step (alcohol addition) can be slow. Ensure the reaction runs for sufficient time (overnight) and consider heating to 40°C if monitoring shows stalled intermediate.

  • Hydrolysis (Method B): The 2,6-dimethylbenzoyl chloride is relatively stable due to sterics, but moisture will revert it to the acid.[1] Use strictly anhydrous DCM.[1]

  • Ether Cleavage: Avoid using Lewis acids like BBr₃ or AlCl₃, or extremely harsh Bronsted acids (HI, HBr) at high heat, as these can cleave the 4-butoxy ether.[1]

References

  • BenchChem. "Application Note: Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester."[1][4] BenchChem Application Notes. Accessed March 6, 2026.[1]

  • McBride, J. Michael. "Fischer Esterification and Steric Hindrance."[1][5] Freshman Organic Chemistry II, Yale University Open Courses. Lecture 28.

  • Gao, L., et al. "2,2,6,6-Tetramethylpiperidinium triflate (TMPT): A highly selective and self-separated catalyst for esterification."[1] Tetrahedron Letters, vol. 57, no. 39, 2016.[1]

  • PrepChem. "Synthesis of 4-Butoxybenzoic acid." PrepChem.com.[1] Accessed March 6, 2026.[1]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." MasterOrganicChemistry.com.

Sources

Application Note & Protocol: Preparation of High-Quality Stock Solutions of 4-Butoxy-2,6-dimethylbenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 4-Butoxy-2,6-dimethylbenzoic acid in dimethyl sulfoxide (DMSO). Adherence to these protocols is critical for ensuring compound integrity, concentration accuracy, and the validity of downstream experimental results in biological assays and drug discovery pipelines. The protocols herein emphasize best practices for handling, dissolution, quality control, and long-term storage to maintain the stability and efficacy of the compound.

Introduction: The Criticality of Stock Solution Integrity

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules due to its exceptional solvating power for both polar and nonpolar compounds, miscibility with aqueous media, and relatively low toxicity at typical final assay concentrations.[1][2] However, its hygroscopic nature and potential to support certain degradation pathways necessitate a standardized and meticulous approach to its use.[3][4] This application note provides a robust framework for preparing, validating, and storing high-concentration stock solutions of 4-Butoxy-2,6-dimethylbenzoic acid to ensure maximal integrity and performance in your research.

Compound & Solvent Profile

A thorough understanding of the physicochemical properties of both the solute and the solvent is paramount for successful stock solution preparation.

4-Butoxy-2,6-dimethylbenzoic Acid Profile
PropertyValueSource
Molecular Formula C₁₃H₁₈O₃Inferred from related structures
Molecular Weight (MW) 222.28 g/mol Calculated
Appearance White to off-white solid[5]
Purity ≥98% (Recommended)N/A
Solubility Soluble in organic solvents like DMSO, Ethanol[5]

Note: The exact molecular formula and weight for 4-Butoxy-2,6-dimethylbenzoic acid were not directly found; they are based on the structure of related benzoic acid derivatives. Researchers should always confirm the molecular weight from the certificate of analysis (CoA) provided by the supplier.

Dimethyl Sulfoxide (DMSO) Profile
PropertyValueSource
Formula (CH₃)₂SO[1]
Molar Mass 78.13 g/mol [1]
Grade Anhydrous, ≥99.9% Purity (Recommended)[6]
Appearance Clear, colorless liquid[7]
Key Characteristics Polar aprotic, hygroscopic, miscible with water[1][8]

Safety & Handling Precautions

Scientist's Note: Safety is the foremost priority in any laboratory procedure. Both the compound and the solvent have specific hazards that must be mitigated through proper personal protective equipment (PPE) and handling techniques.

  • 4-Butoxy-2,6-dimethylbenzoic Acid: As a substituted benzoic acid derivative, this compound should be handled with care. It may cause skin and serious eye irritation.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • Dimethyl Sulfoxide (DMSO): DMSO has low intrinsic toxicity.[7] However, its ability to readily penetrate the skin means it can act as a carrier for other, more hazardous substances dissolved within it.[11][12] Always handle DMSO with non-reactive gloves (such as nitrile) and work in a well-ventilated area or chemical fume hood.[13]

Mandatory PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Detailed Protocols

Protocol I: Preparation of a 50 mM Primary Stock Solution

This protocol details the preparation of 1 mL of a 50 mM stock solution. Calculations can be adjusted for different desired concentrations or volumes.

4.1. Materials & Equipment

  • 4-Butoxy-2,6-dimethylbenzoic acid (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (polypropylene)

  • Calibrated P1000 and P200 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Optional: Water bath sonicator

4.2. Step-by-Step Methodology

  • Pre-Protocol Preparations:

    • Bring the container of 4-Butoxy-2,6-dimethylbenzoic acid to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

    • Ensure the anhydrous DMSO is at room temperature. If it was stored refrigerated, it may be frozen (Melting Point: 18.5 °C).[7] Allow it to thaw completely and equilibrate.

  • Calculation of Required Mass:

    • Goal: Prepare 1 mL of a 50 mM stock solution.

    • Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Convert units:

      • Concentration: 50 mM = 0.050 mol/L

      • Volume: 1 mL = 0.001 L

      • Molecular Weight: 222.28 g/mol (use the value from your specific CoA)

    • Calculation: Mass (g) = 0.050 mol/L * 0.001 L * 222.28 g/mol = 0.011114 g Mass (mg) = 11.11 mg

  • Weighing the Compound:

    • Place a clean, sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully add approximately 11.11 mg of 4-Butoxy-2,6-dimethylbenzoic acid directly into the tube. Record the exact mass measured.

    • Rationale: Weighing directly into the final dissolution vessel minimizes material loss during transfer.

  • Recalculation of Required Solvent Volume (Self-Validation Step):

    • Trustworthiness Pillar: This step is crucial for ensuring the final concentration is accurate, based on the actual mass weighed, not the target mass.

    • Use the formula: Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

    • Example: If you weighed exactly 11.50 mg (0.01150 g): Volume (L) = 0.01150 g / (0.050 mol/L * 222.28 g/mol) = 0.0010347 L Volume (µL) = 1035 µL

    • This recalculated volume is the precise amount of DMSO you will add.

  • Dissolution:

    • Using a calibrated P1000 pipette (and a P200 for the final volume adjustment), add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.[12]

    • Scientist's Note: Avoid vigorous vortexing that could introduce excessive air bubbles. Gentle, consistent mixing is key.[13]

  • Quality Control & Troubleshooting:

    • Visual Inspection: Hold the tube up to a light source. The solution should be clear, colorless, and free of any visible particulates or cloudiness.[8]

    • If Dissolution is Slow: If the compound does not fully dissolve after vortexing, you may:

      • Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Heat can degrade some compounds; use this method judiciously.[12]

      • Sonicate the tube in a water bath sonicator for several minutes to break up aggregates.[12]

    • If particulates remain, the desired concentration may exceed the compound's solubility limit in DMSO. In this case, you must either prepare a new, more dilute stock solution or filter the solution (note that filtering may reduce the final concentration).

Protocol II: Aliquoting and Long-Term Storage

Expertise Pillar: Proper storage is essential to prevent degradation from freeze-thaw cycles, moisture, and light.

  • Aliquoting: Immediately after preparation and validation, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Rationale: Aliquoting prevents the need to repeatedly freeze and thaw the main stock, which is a primary cause of compound degradation and introduction of water.[4][14]

  • Storage Conditions:

    • Store the aliquots at -20°C or -80°C for long-term stability.[15]

    • Protect from light by storing them in a labeled freezer box.

    • Stability Insight: While many compounds are stable for months to years when stored this way, it is known that a small percentage can degrade over time in DMSO.[3] For long-term studies, periodic quality control checks may be warranted.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol, from initial calculation to final storage.

Stock_Preparation_Workflow cluster_prep Phase 1: Preparation & Calculation cluster_dissolve Phase 2: Dissolution & QC cluster_store Phase 3: Storage calc Calculate Target Mass (e.g., 11.11 mg for 1mL @ 50mM) weigh Weigh Compound (Record Actual Mass) calc->weigh recalc Recalculate Solvent Volume (Based on Actual Mass) weigh->recalc add_dmso Add Calculated Volume of Anhydrous DMSO recalc->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve qc Quality Control: Visual Inspection for Clarity dissolve->qc qc->dissolve Fail (Re-dissolve) aliquot Aliquot into Single-Use Volumes qc->aliquot Pass store Store at -20°C or -80°C (Protect from Light) aliquot->store aliquot->store

Caption: Workflow for preparing and storing 4-Butoxy-2,6-dimethylbenzoic acid stock.

Dilution for Working Solutions

When preparing working solutions for cell-based assays, the primary DMSO stock is serially diluted in an appropriate aqueous buffer or cell culture medium.

  • Key Consideration: It is critical to maintain the final DMSO concentration in assays as low as possible, typically well below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[12][15]

  • Best Practice: Always include a "vehicle control" in your experiments, which consists of the assay medium containing the same final concentration of DMSO as your test samples, but without the compound.[16] This allows you to differentiate between the effects of the compound and the solvent itself.

Conclusion

The protocols and guidelines presented in this document provide a robust and scientifically-grounded methodology for the preparation of 4-Butoxy-2,6-dimethylbenzoic acid stock solutions in DMSO. By integrating principles of accurate measurement, self-validating calculations, and best practices for dissolution and storage, researchers can significantly enhance the quality, reliability, and reproducibility of their experimental data. Meticulous attention to these foundational procedures is an indispensable component of high-quality scientific research.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Available at: [Link]

  • Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • McLoughlin, P., et al. (2021). Maintaining a High-Quality Screening Collection: The GSK Experience. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • University of Arizona. (n.d.). Use of Dimethyl Sulfoxide (DMSO). Research, Discovery & Innovation. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2009). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Kozikowski, B. A., Burt, T. M., et al. (2009). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Available at: [Link]

  • gChem. (n.d.). DMSO. Available at: [Link]

Sources

Application Note: 4-Butoxy-2,6-dimethylbenzoic Acid as a Sterically Hindered Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol guide for 4-Butoxy-2,6-dimethylbenzoic acid , structured for high-level R&D professionals.

Executive Summary

4-Butoxy-2,6-dimethylbenzoic acid is a specialized chemical intermediate distinguished by its sterically congested carboxyl group . Unlike standard benzoic acid derivatives, the presence of methyl groups at the ortho (2,6) positions creates a "steric shield" around the carbonyl carbon.

This structural feature renders derivatives (amides and esters) of this compound exceptionally resistant to enzymatic hydrolysis (esterases/amidases) and chemical degradation. Consequently, it is a high-value scaffold for:

  • Metabolically Stable Linkers: Protecting pharmacophores in prodrug design.

  • "Ortho-Effect" Engineering: Modulating the physicochemical properties (solubility, lipophilicity) of drug candidates without altering the core binding motif.

  • Liquid Crystal Monomers: Serving as a rigid, rod-like core for mesogenic materials (secondary application).

This guide details the synthesis , activation , and application protocols for this compound, specifically addressing the challenges posed by its steric hindrance.

Structural Analysis & Reactivity Profile

The utility of 4-Butoxy-2,6-dimethylbenzoic acid is defined by two opposing electronic and steric forces:

  • Electronic Activation (Para-Butoxy): The electron-donating alkoxy group at the para position increases the electron density of the aromatic ring, making the system electron-rich.

  • Steric Deactivation (Ortho-Dimethyl): The 2,6-dimethyl groups force the carboxyl group out of planarity with the benzene ring (torsional angle ~50-60°). This prevents resonance stabilization of the transition state during nucleophilic attack at the carbonyl, significantly retarding standard coupling reactions (e.g., Fischer esterification).

Implication for Protocols: Standard coupling reagents (EDC/NHS, DCC) often fail or proceed with poor yields. Acid chloride activation or mixed anhydride methods are strictly required.

StericShield Acid 4-Butoxy-2,6-dimethylbenzoic Acid Shield Steric Shield (2,6-Dimethyl) Acid->Shield Ortho Positions Donor Electronic Donor (4-Butoxy) Acid->Donor Para Position Reactivity Result: Resistant to Hydrolysis Requires Activation Shield->Reactivity Blocks Nucleophiles Donor->Reactivity Increases e- Density

Figure 1: Structural determinants of reactivity. The 2,6-dimethyl "shield" is the primary factor dictating the synthetic strategy.

Synthesis Protocol (Reverse Engineered)

Commercial availability of this specific intermediate can be sporadic. The following protocol describes a robust, self-validating synthesis starting from the accessible precursor 3,5-Dimethylphenol .

Reaction Scheme
  • Bromination: 3,5-Dimethylphenol

    
     4-Bromo-3,5-dimethylphenol.
    
  • Alkylation: Williamson ether synthesis with 1-Bromobutane.

  • Carboxylation: Grignard formation followed by CO₂ quench.

SynthesisRoute Start 3,5-Dimethylphenol Step1 Step 1: Bromination (Br2, AcOH, 0°C) Target: Para-position Start->Step1 Inter1 4-Bromo-3,5-dimethylphenol Step1->Inter1 Step2 Step 2: O-Alkylation (n-BuBr, K2CO3, DMF, 80°C) Inter1->Step2 Inter2 1-Bromo-4-butoxy-3,5-dimethylbenzene Step2->Inter2 Step3 Step 3: Grignard Carboxylation (1. Mg, THF; 2. CO2; 3. H+) Inter2->Step3 Product 4-Butoxy-2,6-dimethylbenzoic Acid Step3->Product

Figure 2: Three-step synthesis workflow designed for high regioselectivity.

Detailed Methodology
Step 1: Regioselective Bromination
  • Rationale: The 3,5-methyl groups direct electrophilic aromatic substitution to the ortho positions (2,4,6). However, the hydroxyl group is a stronger director. The para position (4) relative to the OH is sterically accessible and electronically activated.

  • Protocol:

    • Dissolve 3,5-dimethylphenol (10.0 g, 81.9 mmol) in glacial acetic acid (50 mL).

    • Cool to 0–5°C in an ice bath.

    • Add Bromine (13.1 g, 82.0 mmol) in acetic acid (20 mL) dropwise over 30 mins.

    • Stir at room temperature for 2 hours.

    • Pour into ice water (300 mL). Filter the white precipitate.

    • QC Check: ^1H NMR should show a singlet for aromatic protons (symmetric product).

Step 2: Williamson Ether Synthesis
  • Protocol:

    • Dissolve 4-bromo-3,5-dimethylphenol (from Step 1) in DMF (dry, 100 mL).

    • Add Potassium Carbonate (2.5 eq) and 1-Bromobutane (1.2 eq).

    • Heat to 80°C for 4–6 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash with 1M NaOH (to remove unreacted phenol).

    • Dry (Na₂SO₄) and concentrate.

Step 3: Grignard Carboxylation
  • Rationale: Standard oxidation of a methyl group is impossible here (would yield a dicarboxylic acid). The Grignard route installs the COOH exactly where the Bromine was.

  • Protocol:

    • Activation: In a dry 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of Iodine. Flame dry.

    • Add a solution of the aryl bromide (from Step 2) in anhydrous THF dropwise. Initiate reflux to start Grignard formation.

    • Once formed (solution turns grey/brown), cool to -78°C (Dry ice/acetone).

    • Bubble excess dry CO₂ gas (from a cylinder, passed through CaCl₂ drying tube) into the solution for 30 mins.

    • Quench with 1M HCl. Extract with EtOAc.[2]

    • Purification: Extract the organic layer with sat. NaHCO₃ (pulls the acid into water). Wash the aqueous layer with ether (removes non-acidic impurities). Acidify aqueous layer to pH 2 with HCl to precipitate the pure product.

Downstream Application: Coupling Protocol

Critical Note: Due to the "Ortho Effect," direct coupling using EDC/NHS is inefficient. You must proceed via the Acid Chloride.

Method: Acid Chloride Activation & Amidation[3]
ReagentRoleConditions
Oxalyl Chloride Chlorinating Agent1.5 eq, DCM, 0°C

RT
DMF (Cat.) Catalyst2-3 drops (Essential for Vilsmeier intermediate)
Triethylamine Base2.0 eq (Scavenges HCl)
Amine/Alcohol Nucleophile1.0 eq

Step-by-Step Protocol:

  • Activation: Dissolve 4-Butoxy-2,6-dimethylbenzoic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Add catalytic DMF (10 µL).

  • Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C. Gas evolution (CO/CO₂) will be vigorous.

  • Stir at Room Temperature for 2 hours.

  • Evaporation (Crucial): Evaporate the solvent and excess oxalyl chloride under high vacuum. Do not skip this. The hindered acid chloride is relatively stable but should be used immediately.

  • Coupling: Re-dissolve the residue in DCM. Add the target Amine (or Alcohol) and Triethylamine .

  • Forcing Conditions: If the nucleophile is also hindered, add DMAP (0.1 eq) and reflux in DCE (Dichloroethane) at 80°C.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Melting Point 115–120°C (Estimated)Capillary Method
^1H NMR (DMSO-d6)

12.8 (s, 1H, COOH), 6.6 (s, 2H, Ar-H), 3.9 (t, 2H, O-CH2), 2.2 (s, 6H, Ar-CH3)
400 MHz NMR
Mass Spec [M-H]- = 221.1ESI-MS (Negative Mode)

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: The acid chloride derivative is corrosive and a lachrymator. Handle in a fume hood.

  • Storage: Store the acid at RT. Store the acid chloride under Argon at -20°C.

References

  • Synthesis of 2,6-Dimethylphenol Derivatives

    • Gattermann, L.[3] "The practical methods of organic chemistry."[3] (1909). Method for bromination of 3,5-dimethylcyclohexenone derivatives.

  • Steric Hindrance in Benzoic Acids

    • Endo, T., et al. "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology (2014).

  • Acid Chloride Activation Protocols

    • Common Organic Chemistry. "Amine to Amide via Acid Chloride: Standard Protocols."

  • Benzoyl Chloride Derivatization (General Context)

    • Wong, J., et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics." Journal of Chromatography A (2016).

  • Compound Registry

    • PubChem CID: 12826620 (4-Butoxy-2,6-dimethylbenzoic acid).

Sources

Application Note: Overcoming Steric Hindrance in Coupling Reactions of Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sterically hindered benzoic acids, particularly those with ortho-substituents like 2,4,6-trimethylbenzoic acid or 2,6-dimethylbenzoic acid, present a formidable challenge in synthetic chemistry. The steric bulk surrounding the carboxylic acid moiety severely impedes the approach of nucleophiles, rendering standard esterification and amidation methods inefficient. This guide provides an in-depth analysis of robust chemical strategies to overcome this hurdle, tailored for researchers, scientists, and drug development professionals. We will explore advanced coupling reagents, classical activation methods, and modern decarboxylative strategies, complete with detailed mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure successful synthesis of target esters and amides.

The Challenge of Steric Hindrance

The core difficulty in coupling sterically hindered benzoic acids lies in the transition state energetics of nucleophilic acyl substitution. Ortho-substituents on the benzene ring act as formidable steric shields, blocking the trajectory of incoming nucleophiles (alcohols or amines) toward the electrophilic carbonyl carbon. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like HOBt, frequently fail or provide dismal yields because the activated O-acylisourea intermediate is itself too crowded to permit effective nucleophilic attack.[1][2] This necessitates the use of more sophisticated activation strategies that either create a much more reactive electrophile or circumvent the traditional nucleophilic acyl substitution pathway altogether.

Esterification of Sterically Hindered Benzoic Acids

Directly forming an ester from a hindered benzoic acid and an alcohol is a classic synthetic problem. The following methods are field-proven solutions.

The Yamaguchi Esterification: Activating via Mixed Anhydrides

The Yamaguchi esterification is a powerful and widely used method for the synthesis of esters and macrolactones from sterically demanding substrates.[3][4] The strategy involves a two-stage, one-pot process where the hindered carboxylic acid is first converted into a highly reactive mixed anhydride.

Mechanism & Rationale for Success: The success of the Yamaguchi protocol hinges on the in-situ formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). This anhydride possesses two carbonyl groups of differing steric environments. A highly nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then selectively attacks the less hindered carbonyl carbon (from the carboxylic acid substrate), forming a highly reactive N-acylpyridinium intermediate.[5][6] This intermediate is a potent acylating agent that is readily attacked by even hindered alcohols to form the desired ester.

Yamaguchi_Mechanism Acid R-COOH (Hindered Acid) MixedAnhydride Mixed Anhydride Acid->MixedAnhydride + Yamaguchi Reagent + Et3N Base Et3N YamaguchiReagent 2,4,6-Cl3C6H2COCl (Yamaguchi Reagent) AcylPyridinium N-Acylpyridinium Intermediate (Highly Reactive) MixedAnhydride->AcylPyridinium + DMAP (Attacks less hindered C=O) DMAP DMAP Ester R-COOR' (Product Ester) AcylPyridinium->Ester + R'-OH Alcohol R'-OH AcidChloride_Workflow Acid Hindered R-COOH AcidChloride R-COCl (Highly Reactive Acyl Chloride) Acid->AcidChloride + Activator, cat. DMF Activator SOCl₂ or (COCl)₂ Amide R-CONR'R" (Product Amide) AcidChloride->Amide + Amine + Base Amine R'R"NH Base Pyridine or Et₃N Decarboxylative_Coupling Acid Hindered Ar-COOH Decarboxylation Decarboxylation (-CO₂) Acid->Decarboxylation + Catalyst Catalyst [M] Catalyst (e.g., Cu, Pd) ArylMetal "Ar-[M]" Intermediate Decarboxylation->ArylMetal Product Ar-Nu (Product) ArylMetal->Product + Nucleophile Nucleophile H-Nu (Amine, Alcohol)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for the Extraction of 4-Butoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 4-Butoxy-2,6-dimethylbenzoic acid (CAS: 92156-39-3) .

Unlike simple benzoic acids, this molecule features a unique combination of steric hindrance and extreme lipophilicity that drastically alters its partitioning behavior. Understanding the causality between its molecular structure, its dissociation constant (pKa), and your extraction pH is the key to preventing emulsion formation, eliminating impurities, and achieving >95% recovery.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I getting low recovery when extracting with ethyl acetate at pH 4.0? A1: At pH 4.0, you are operating above the pKa of the target molecule. While unsubstituted benzoic acid has a pKa of 4.2, the two methyl groups at the 2 and 6 positions of your molecule create significant steric hindrance. This "ortho-effect" forces the carboxyl group out of the plane of the aromatic ring, inhibiting resonance destabilization of the anion and lowering the pKa of the 2,6-dimethylbenzoic acid scaffold to approximately 3.24 - 3.36[1]. This structural twist is a well-documented phenomenon that fundamentally alters the acidity of the molecule[2].

According to the Henderson-Hasselbalch equation, at pH 4.0, the vast majority of 4-Butoxy-2,6-dimethylbenzoic acid exists in its ionized (carboxylate) form. This ionized species is highly water-soluble and will not partition effectively into an organic solvent.

  • The Fix: Apply the "Rule of 2". To ensure >99% of the molecule is in its neutral, protonated state for liquid-liquid extraction (LLE), you must adjust the aqueous phase pH to at least two units below the pKa. Acidify your sample to pH 1.0 - 1.5 using 1M HCl before adding the organic solvent.

Q2: I am experiencing severe emulsions during the liquid-liquid extraction step. How can I resolve this? A2: The structure of 4-Butoxy-2,6-dimethylbenzoic acid gives it inherent surfactant-like properties. It possesses a highly polar head (-COOH) and a highly lipophilic tail (the 4-butoxy group). At intermediate pH ranges (pH 2.5 - 4.5), a mixture of ionized and neutral species exists, which readily forms micelles and stabilizes oil-in-water emulsions at the phase interface.

  • The Fix: First, ensure the pH is strictly < 1.5 to fully protonate the molecule, eliminating the amphiphilic ionized species. Second, employ a "salting-out" technique. Saturate the aqueous phase with NaCl (approx. 30% w/v) prior to extraction. This increases the ionic strength of the aqueous layer, drastically reducing the solubility of the neutral organic acid in water and driving it into the organic phase, which simultaneously breaks the emulsion.

Q3: How can I selectively remove neutral lipophilic impurities that co-extract with my product? A3: A single-step LLE is rarely sufficient for complex matrices. Because the 4-butoxy group makes the neutral molecule highly soluble in organic solvents, many non-polar impurities will co-extract. You must exploit the reversible ionization of the carboxylic acid through an workflow[3].

  • The Fix: After your initial extraction into the organic phase at pH 1.0, add a basic aqueous buffer (pH 8.0 - 9.0). At this pH, the target molecule becomes fully ionized and partitions back into the aqueous phase, leaving neutral impurities trapped in the organic layer[3]. Discard the organic layer, re-acidify the aqueous phase to pH 1.0, and extract with fresh solvent.

Q4: Which Solid-Phase Extraction (SPE) chemistry is optimal for this compound? A4: While traditional Reversed-Phase (C18) sorbents can be used if the sample is heavily acidified, Mixed-Mode Anion Exchange (MAX) is vastly superior for this specific molecule.

  • The Fix: Load the sample at a neutral to slightly basic pH (pH 7.0). At this pH, the molecule is fully deprotonated and binds strongly to the quaternary amine groups of the MAX sorbent via ionic interactions. You can then aggressively wash the cartridge with 100% methanol to remove neutral lipophilic impurities (which would otherwise be retained by the 4-butoxy group on a C18 column). Finally, elute using an acidic organic solvent to neutralize the carboxylate group and disrupt the ionic bond.

Part 2: Physicochemical Data & pH Parameters

ParameterValue / ConditionMechanistic Rationale
Estimated pKa 3.3 - 3.5Steric hindrance from 2,6-dimethyl groups forces the carboxylate out of plane, inhibiting resonance and increasing acidity relative to standard benzoic acid.
Optimal LLE pH (Organic Extraction) 1.0 - 1.5Ensures >99% of the molecule is in the neutral, protonated state (pH < pKa - 2), maximizing partitioning into non-polar solvents.
Optimal Back-Extraction pH (Aqueous Recovery) 8.0 - 9.0Ensures >99% of the molecule is in the ionized, carboxylate state (pH > pKa + 2), forcing it into the aqueous phase to leave neutral impurities behind.
Recommended Organic Solvents Ethyl Acetate, MTBE, DCMThe 4-butoxy tail imparts high lipophilicity, requiring solvents with strong affinity for non-polar moieties while maintaining immiscibility with water.
Emulsion Mitigation 30% w/v NaCl (Salting Out)Increases aqueous ionic strength, disrupting micelle formation caused by the amphiphilic nature of the partially ionized molecule.

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Back-Extraction (Liquid-Liquid Extraction)
  • Initial Acidification: Add 1M HCl dropwise to the aqueous sample.

    • Self-Validation Check: Spot a 5 µL aliquot onto pH indicator paper. Do not proceed until the paper confirms a pH strictly between 1.0 and 1.5.

  • First Organic Extraction: Add an equal volume of ethyl acetate. Cap and invert gently 20 times.

    • Self-Validation Check: Observe the phase boundary. If an emulsion >2 mm persists after 5 minutes, add 1 g of solid NaCl per 10 mL of aqueous phase, vortex, and centrifuge at 3000 x g for 5 minutes.

  • Phase Separation: Collect the upper organic layer. Discard the lower aqueous layer.

  • Alkalinization (Back-Extraction): Add an equal volume of saturated NaHCO3 (pH ~8.3) to the organic phase. Vent frequently to release CO2 gas.

    • Self-Validation Check: Check the pH of the newly formed lower aqueous layer. It must remain > 7.5. If it drops, the buffer capacity is exhausted; add more NaHCO3.

  • Second Phase Separation: Collect the lower aqueous layer (containing the ionized target). Discard the upper organic layer (containing neutral impurities).

  • Final Recovery: Acidify the collected aqueous layer back to pH 1.0 using 6M HCl (monitor with pH paper). Extract with fresh ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure compound.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE
  • Conditioning: Pass 3 mL of methanol, followed by 3 mL of HPLC-grade water through the MAX cartridge.

    • Self-Validation Check: Ensure the sorbent bed does not dry out; liquid should remain just above the top frit to prevent channeling.

  • Loading: Adjust the sample to pH 7.0 - 8.0 using 0.1M NaOH. Load the sample at a flow rate of 1 mL/min.

    • Self-Validation Check: Collect the flow-through and test a small aliquot via LC-MS or UV. Absence of the target mass confirms 100% retention via ionic binding.

  • Washing: Wash with 3 mL of 5% NH4OH in water, followed by 3 mL of 100% Methanol.

    • Self-Validation Check: The methanol wash removes lipophilic interferences. The target analyte will not elute here because the ionic interaction with the quaternary amine remains intact at high pH.

  • Elution: Elute the target with 3 mL of 5% Formic Acid in Methanol.

    • Self-Validation Check: The acidic modifier drops the pH below the analyte's pKa. This neutralizes the target molecule, breaking the ionic interaction and ensuring complete elution.

Part 4: Workflow Visualization

G Start Aqueous Sample (4-Butoxy-2,6-dimethylbenzoic acid) Acidify Acidify to pH 1.0 - 1.5 (1M HCl) Start->Acidify Extract1 Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract1 Analyte Protonated PhaseSep1 Phase Separation (Centrifugation) Extract1->PhaseSep1 OrgPhase1 Organic Phase (Contains Neutral Analyte) PhaseSep1->OrgPhase1 Target AqWaste1 Aqueous Phase (Discard) PhaseSep1->AqWaste1 Waste BackExtract Back-Extract with Base (pH 8.0 - 9.0 NaHCO3) OrgPhase1->BackExtract PhaseSep2 Phase Separation BackExtract->PhaseSep2 Analyte Ionized AqPhase2 Aqueous Phase (Contains Ionized Analyte) PhaseSep2->AqPhase2 Target OrgPhase2 Organic Phase (Neutral Impurities - Discard) PhaseSep2->OrgPhase2 Waste Reacidify Re-acidify to pH 1.0 & Final Organic Extraction AqPhase2->Reacidify FinalProduct Pure Target Compound Recovered in Organic Phase Reacidify->FinalProduct Analyte Protonated

Workflow for Acid-Base Back-Extraction of 4-Butoxy-2,6-dimethylbenzoic acid.

References

  • National Center for Biotechnology Information. "2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem". Source: nih.gov. URL:[Link]

  • Mazzoccoli, M. et al. "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model". Source: Molecules 2024, 29(6), 1255. URL:[Link]

  • Nichols, L. "4.8: Acid-Base Extraction - Chemistry LibreTexts". Source: libretexts.org. URL:[Link]

Sources

overcoming steric hindrance in 2,6-dimethylbenzoic acid amidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Hindered Amidation

Topic: Overcoming Steric Hindrance in the Amidation of 2,6-Dimethylbenzoic Acid

Welcome to the technical support center for challenging amide bond formations. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the amidation of sterically hindered substrates, specifically focusing on 2,6-dimethylbenzoic acid as a representative example. The principles and troubleshooting strategies discussed herein are broadly applicable to other sterically demanding couplings.

The core challenge arises from the two methyl groups positioned ortho to the carboxylic acid. These groups act as steric shields, severely restricting access to the carbonyl carbon. This prevents standard coupling reagents from efficiently forming the necessary activated intermediate and blocks the subsequent nucleophilic attack by the amine. This guide provides a structured approach to overcoming this significant synthetic hurdle.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My standard coupling reaction (e.g., using EDC/HOBt, HATU, PyBOP) resulted in no product or only trace amounts. What is the underlying cause?

Answer: This is the most common failure mode for this substrate. The issue is almost certainly steric hindrance.

  • Mechanistic Cause: Standard coupling reagents, whether carbodiimide-based (EDC) or uronium/phosphonium-based (HATU, PyBOP), function by creating a bulky activated intermediate (an O-acylisourea or an activated ester).[1] The ortho-methyl groups on 2,6-dimethylbenzoic acid physically block the formation of this large intermediate. Even if some activated species is formed, the same methyl groups then obstruct the path for the incoming amine nucleophile to attack the carbonyl carbon.

  • Recommended Action: You must abandon these standard coupling conditions and move to a strategy that generates a smaller, more reactive acylating agent. The most direct and historically proven method is the formation of an acid chloride.[2]

Question 2: I'm using an acid chloride, but my yields are inconsistent, and I'm observing decomposition of my starting materials. How can I improve this?

Answer: While effective, the acid chloride route involves harsh reagents (e.g., thionyl chloride, oxalyl chloride) and can be problematic for sensitive or complex molecules.

  • Potential Causes:

    • Harsh Conditions: Refluxing in thionyl chloride (SOCl₂) can cause degradation if your amine or acid contains sensitive functional groups.[2]

    • Side Reactions: The high reactivity of the acid chloride can lead to undesired side reactions if not controlled properly (e.g., by maintaining low temperatures during the addition of the amine).

  • Solutions & Optimization:

    • Milder Chlorinating Agent: Switch from thionyl chloride to oxalyl chloride with a catalytic amount of DMF in a solvent like DCM. This reaction often proceeds at room temperature and is generally cleaner.

    • Alternative High-Reactivity Intermediate: A superior modern approach is the in situ formation of an acyl fluoride .[3] Acyl fluorides are small, highly electrophilic, and can be generated under much milder conditions using reagents like XtalFluor-E or BTFFH. This strategy often provides high yields where acid chlorides fail or cause decomposition.[3]

Question 3: My amine is a weak nucleophile (e.g., an aniline) and even the acid chloride/fluoride methods are giving low yields. What is my next step?

Answer: This represents a "worst-case scenario" where both steric hindrance (from the acid) and poor nucleophilicity (from the amine) are working against you.

  • Cause: The activation energy for the reaction is extremely high. The highly reactive acylating agent is not sufficient to overcome the low reactivity of the amine.

  • Advanced Strategies:

    • Specialized Coupling Reagents: Consider reagents known to be effective for challenging couplings. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a cost-effective reagent that has shown success with sterically hindered substrates.[2] It activates the carboxylic acid to form a reactive acyl-triazine intermediate.

    • Mechanochemistry: Recent studies have shown that mechanochemical (ball-milling) approaches using reagents like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) can be highly effective for coupling hindered acids and weak nucleophiles, often in shorter reaction times than solution-phase methods.[4]

    • Alternative Synthetic Route: If direct coupling is intractable, you may need to fundamentally change the bond-forming strategy. A powerful, albeit less conventional, method is the reaction of a Grignard reagent (derived from 2,6-dimethylbromobenzene) with an isocyanate corresponding to your amine.[5] This completely bypasses the carboxylic acid activation pathway.

Frequently Asked Questions (FAQs)

Q: What is the best "first-pass" strategy for attempting the amidation of 2,6-dimethylbenzoic acid?

A: For a robust and high-probability-of-success first attempt, the in situ acyl fluoride generation is the recommended strategy. It balances high reactivity with mild reaction conditions, making it suitable for a wide range of substrates without the harshness of the acid chloride route.[3]

Q: Are direct catalytic amidation methods a viable option for this substrate?

A: While highly desirable from a green chemistry perspective, direct catalytic amidations that rely on the removal of water are often challenging for severely hindered substrates.[6][7] Catalysts like boric acid or various boronic acids typically require elevated temperatures to drive off water, which may not be sufficient to overcome the high steric barrier of 2,6-dimethylbenzoic acid. While some advanced catalytic systems may show promise, they are not the recommended starting point for this specific, highly-hindered transformation.

Q: How do I choose between forming an acid chloride versus using an in-situ acyl fluoride?

A: The choice depends on the stability of your substrates and the reagents available to you.

  • Choose the Acid Chloride method if:

    • Your starting materials are robust and can tolerate heat and acidic conditions.

    • You are working on a large scale where the cost of reagents is a primary concern (SOCl₂ is very inexpensive).

  • Choose the Acyl Fluoride method if:

    • Your substrates contain sensitive functional groups.

    • You require mild reaction conditions (room temperature is often sufficient).

    • You have had issues with decomposition or side-products using the acid chloride route.[3]

Method Selection Workflow

The following flowchart provides a decision-making guide for approaching this challenging amidation.

G start Start: Amidation of 2,6-Dimethylbenzoic Acid c1 Do substrates contain sensitive functional groups? start->c1 acyl_fluoride Strategy 1 (Recommended): In Situ Acyl Fluoride (e.g., XtalFluor-E, BTFFH) c1->acyl_fluoride  Yes acid_chloride Strategy 2 (Classic): Acid Chloride Formation (e.g., Oxalyl Chloride/DMF) c1->acid_chloride  No c2 Was the reaction successful? acyl_fluoride->c2 c3 Was the reaction successful? acid_chloride->c3 special_reagents Strategy 3 (Advanced): Specialized Reagents (CDMT) or Mechanochemistry (TCFH) c2->special_reagents No end Success: Hindered Amide Formed c2->end Yes c3->special_reagents No c3->end Yes c4 Was the reaction successful? special_reagents->c4 grignard Strategy 4 (Alternative Route): Grignard + Isocyanate c4->grignard No c4->end Yes grignard->end

Caption: Decision workflow for selecting an appropriate amidation strategy.

Comparative Overview of Methods

The table below summarizes the primary strategies for overcoming steric hindrance in the amidation of 2,6-dimethylbenzoic acid.

MethodActivating Reagent(s)Key IntermediateConditionsProsCons
Acid Chloride SOCl₂ or (COCl)₂/DMFAcyl ChlorideHarsh (reflux) or mild (RT)Inexpensive, robust, highly reactive intermediate.[2]Harsh reagents, potential for side reactions/decomposition.
Acyl Fluoride XtalFluor-E, BTFFH, Deoxo-FluorAcyl FluorideMild (RT)High yields, excellent for sensitive substrates, small intermediate.[3]Reagents are more expensive.
Specialized Reagents CDMT, NMMAcyl-triazineMild (RT to 40 °C)Effective for hindered systems, cost-effective.[2]May be less effective than acyl fluorides for extreme cases.
Alternative Route Mg, R-N=C=ON/AMild (0 °C to RT)Bypasses direct coupling, highly effective for the most difficult cases.[5]Requires synthesis of isocyanate and Grignard precursors.

Experimental Protocols

Protocol 1: Amidation via Acyl Fluoride (Recommended First-Line Method)

This protocol describes the in situ generation of 2,6-dimethylbenzoyl fluoride and subsequent reaction with an amine.

  • Materials:

    • 2,6-Dimethylbenzoic acid (1.0 equiv)

    • XtalFluor-E® (1.2 equiv)

    • Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 equiv)

    • Amine (1.1 equiv)

    • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,6-dimethylbenzoic acid (1.0 equiv) and the anhydrous solvent (to make a ~0.2 M solution).

    • Add the amine (1.1 equiv) followed by the base (DIEA, 2.5 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • In a single portion, add the fluorinating agent (XtalFluor-E®, 1.2 equiv).

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Amidation via Acid Chloride

This protocol uses oxalyl chloride for a milder conversion to the acid chloride.

  • Materials:

    • 2,6-Dimethylbenzoic acid (1.0 equiv)

    • Oxalyl chloride (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

    • Amine (1.1 equiv)

    • Triethylamine (TEA) or Pyridine (2.0 equiv)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Step A: Acid Chloride Formation. In a fume hood, add 2,6-dimethylbenzoic acid (1.0 equiv) to an oven-dried flask under an inert atmosphere.

    • Add anhydrous DCM (to make a ~0.5 M solution) followed by catalytic DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 equiv) dropwise at room temperature. Vigorous gas evolution will be observed.

    • Stir the mixture for 1-2 hours at room temperature until gas evolution ceases. The reaction is now a solution of the crude acid chloride.

    • Step B: Amidation. In a separate flask, dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Slowly add the acid chloride solution from Step A to the cooled amine solution dropwise via cannula or dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench with water. Separate the organic layer, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Mechanistic Insight: Why Smaller Intermediates Succeed

The diagram below illustrates why pathways involving smaller activated intermediates are more successful.

Mech cluster_0 Standard Coupling (e.g., HATU) cluster_1 Acyl Fluoride Pathway A 2,6-Dimethyl- benzoic Acid B Bulky Activated Ester (e.g., OAt ester) A->B + HATU D NO REACTION B->D X Severe Steric Clash! C Amine (R-NH₂) C->D E 2,6-Dimethyl- benzoic Acid F Small Acyl Fluoride Intermediate E->F + XtalFluor-E H Desired Amide F->H G Amine (R-NH₂) G->H

Caption: Steric hindrance blocks bulky intermediates but allows smaller ones.

References

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • Catalytic Amidation. (n.d.). Development of a generally applicable catalytic amidation reaction. University College London. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]

  • Stolar, T., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Available at: [Link]

  • ACS Publications. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Pace, V., & Holzer, W. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • PMC. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]

  • ChemistNATE. (2014). How to Make Amides: Mechanism. YouTube. Available at: [Link]

  • ResearchGate. (2020). Biocatalytic amide bond formation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines. Organic Syntheses. Available at: [Link]

  • ChemRxiv. (2023). A step towards exploring the potential of organosilane for catalytic amidation. Available at: [Link]

  • Lardi, M., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Catalytic Amidation Guide. (n.d.). Catalytic Amidation Guide. Available at: [Link]

  • PMC. (2013). One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. The Yudin Group, University of Toronto. Available at: [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Available at: [Link]

Sources

Technical Support Guide: Purification of 4-Butoxy-2,6-dimethylbenzoic Acid

[1]

Executive Summary & Chemical Profile[2][3][4]

Target Molecule: 4-Butoxy-2,6-dimethylbenzoic acid CAS Registry Number: (Analogous to 13205-47-5 for the tert-butoxy variant; specific isomer requires custom synthesis verification) Chemical Class: Sterically hindered alkoxybenzoic acid.[1]

Critical Quality Attributes (CQAs):

  • Purity: >98.5% (HPLC)

  • Phenolic Impurities: <0.1% (Critical for pharmaceutical intermediates)[1][2]

  • Appearance: White to off-white crystalline solid.[1][2][3]

The "Steric Challenge": The 2,6-dimethyl substitution pattern creates significant steric hindrance around the carboxylic acid group. Unlike typical benzoic acids, this molecule exhibits the "Ortho Effect," which generally increases acidity (lowering pKa to ~3.5–4.0) but simultaneously hinders nucleophilic attack at the carbonyl carbon.[1][2] This unique behavior dictates our purification strategy: standard esterification-based purification will fail; acid-base manipulation is the gold standard. [1]

Troubleshooting & FAQs

Category A: Separation from Impurities[1][6][7]

Q1: I detect a persistent impurity at RRT ~1.1 that tests positive for phenols. How do I remove it? Diagnosis: This is likely the unreacted phenolic precursor (e.g., 3,5-dimethylphenol or 4-butoxy-2,6-dimethylphenol).[1] The Science: Phenols are weak acids (pKa ~10), while your target benzoic acid is a stronger acid (pKa ~3.8).[1][2] Solution: Implement a "pH Swing" Extraction .

  • Dissolve the crude mixture in an organic solvent (Ethyl Acetate or MTBE).[1][2]

  • Extract with saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][4][5][6][7] Bicarbonate (pH ~8.[1][2]5) is basic enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but not basic enough to deprotonate the phenol (which remains neutral and stays in the organic layer).

  • Discard the organic layer (containing the phenol).[1][2]

  • Acidify the aqueous layer to pH 1–2 to precipitate the pure product.[2]

Q2: My product "oils out" instead of crystallizing during recrystallization. What's wrong? Diagnosis: The solvent system is too polar, or the cooling rate is too fast, trapping impurities that lower the melting point. The flexible butoxy tail adds lipophilicity that promotes oiling.[2] Solution:

  • Switch Solvent System: Move from Ethanol/Water to Toluene/Heptane or Acetic Acid/Water .[1][2] The non-polar Toluene accommodates the hydrophobic dimethyl and butoxy groups better at high temperatures.[2]

  • Seeding: Retain a small amount of crude solid.[1][2] Once the hot solution turns slightly cloudy, add the seed crystals to provide a nucleation surface.

Category B: Yield Issues

Q3: I lost 40% of my yield during the acid wash. Where did it go? Diagnosis: The 2,6-dimethyl groups can increase the lipophilicity of the salt form (ion pairing), or the pH was not lowered sufficiently. Solution:

  • Check pH: Ensure the final precipitation pH is well below the pKa (aim for pH 1.0).

  • Salting Out: If the protonated acid is slightly water-soluble due to the ether linkage, add NaCl to the acidified aqueous phase to drive the organic acid out of the solution (Salting-out effect).

Decision Matrix: Purification Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on the impurity profile.

Purification_WorkflowStartCrude 4-Butoxy-2,6-dimethylbenzoic AcidAnalysisAnalyze Impurity Profile (HPLC/TLC)Start->AnalysisDecision1Is Phenolic Impurity > 0.5%?Analysis->Decision1MethodAProtocol A: Selective Bicarbonate Extraction(Separates Strong/Weak Acids)Decision1->MethodAYes (Phenols Present)CheckColorIs Product Colored/Dark?Decision1->CheckColorNoMethodA->CheckColorMethodBActivated Carbon Treatment(Hot Filtration)CheckColor->MethodBYesMethodCProtocol B: Recrystallization(Ethanol/Water or Toluene)CheckColor->MethodCNoMethodB->MethodCFinalPure Product (>98%)MethodC->Final

Caption: Figure 1. Logical decision matrix for purification based on impurity characterization.

Detailed Experimental Protocols

Protocol A: Selective Acid-Base Extraction (Removal of Phenols)

Use this method if the starting material (phenol) is the major contaminant.

Reagents:

  • Ethyl Acetate (EtOAc)[1][2][8]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[1][2][9]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • Brine (Saturated NaCl)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of crude acid in 100 mL of EtOAc.

  • First Extraction (The Cut): Transfer to a separatory funnel. Add 50 mL of Saturated NaHCO₃ . Shake vigorously and vent.

    • Note: The product (Benzoic Acid) moves to the aqueous layer (as Sodium Benzoate).[2] The impurity (Phenol) stays in the EtOAc layer.[2]

  • Phase Separation: Collect the lower aqueous layer (Product).[1][2] Keep the upper organic layer (Impurity) for TLC confirmation, then discard.[2]

  • Second Extraction: Extract the organic layer again with 25 mL NaHCO₃ to recover any trapped product. Combine with the first aqueous fraction.[2]

  • Wash: Wash the combined aqueous basic layer with 30 mL fresh EtOAc.[1][2] This removes entrained non-polar impurities.[1][2] Discard this organic wash.

  • Acidification: Transfer the aqueous layer to a beaker. Slowly add 1M HCl while stirring until pH reaches ~1.0. A thick white precipitate should form.[1][2]

  • Filtration: Filter the solid, wash with cold water, and dry.[2]

Protocol B: Recrystallization (Polishing)

Use this method to improve crystallinity and remove trace isomers.[1]

Solvent System: Ethanol / Water (Alternative: Acetic Acid)[1][2]

Data Table: Solubility Profile

SolventTemp (25°C)Temp (80°C)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol SolubleVery SolubleSolvent
Toluene Sparingly SolubleSolubleGood for non-polar impurities
Hexane InsolubleSparingly SolubleAnti-solvent

Step-by-Step:

  • Place 5.0 g of the acid-washed solid in a flask.

  • Add Ethanol dropwise while heating to reflux (approx. 80°C). Add just enough solvent to dissolve the solid completely.[2][10]

  • Optional: If the solution is colored, add activated charcoal (0.5 g), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][2] Add Water dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

  • Cool in an ice bath for 1 hour.

  • Filter the crystals and wash with cold 50% Ethanol/Water.[1][2]

Mechanism of Separation

The following diagram visualizes the pKa-driven separation logic, essential for understanding why Protocol A works.

AcidBase_Logiccluster_0Organic Phase (EtOAc)cluster_1Aqueous Phase (Sat. NaHCO3, pH ~8.5)PhenolPhenol Impurity(Neutral)pKa ~10Phenol->PhenolRemains Neutral(pH < pKa)BenzoateTarget Benzoate Salt(Ionic/Soluble)pKa ~3.8Benzoate_AcidTarget Acid(Neutral)Benzoate_Acid->BenzoateDeprotonates(pH > pKa)

Caption: Figure 2.[1][2] Species distribution during bicarbonate extraction. The target acid ionizes and enters the water; the phenol remains neutral in the organic solvent.

References

  • NIST Chemistry WebBook. 4-Butoxybenzoic acid Properties and Spectra.[1][2][11] National Institute of Standards and Technology.[2][11] Available at: [Link][1][2]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (Application Note demonstrating separation of dimethylbenzoic acid isomers). Available at: [Link]

  • PrepChem. Synthesis of 4-Butoxybenzoic acid. (General protocol for alkoxybenzoic acid synthesis). Available at: [Link]

Technical Support Center: Impurity Profiling of 4-Butoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

System Status: 🟢 Operational Current Module: LC-MS Method Development & Troubleshooting User Role: Senior Application Scientist Subject: 4-Butoxy-2,6-dimethylbenzoic acid (CAS: 92156-39-3)

Introduction: The Analyte & The Challenge

Welcome to the technical support hub for 4-Butoxy-2,6-dimethylbenzoic acid . As a researcher, you are likely utilizing this compound as a specialized building block or intermediate.[1] Its structure—a benzoic acid core flanked by sterically hindering methyl groups at positions 2 and 6, with a lipophilic butoxy tail at position 4—presents unique analytical challenges.[1]

The Core Problem: The synthesis of this compound (typically via alkylation of 4-hydroxy-2,6-dimethylbenzoic acid) generates a specific set of impurities, one of which is isobaric (same mass) to your target. Standard LC-MS screening often fails to distinguish these without precise chromatographic control.[1]

This guide replaces generic advice with chemically grounded troubleshooting workflows designed to resolve these specific structural conflicts.

Support Tickets: Troubleshooting & FAQs

Module A: Method Development & Separation

Ticket #101: "I see a split peak or shoulder on my main analyte. Is my column failing?"

Diagnosis: Likely Isobaric Interference , not column failure.[1] Root Cause: The synthesis of your target involves alkylating a phenolic precursor.[1][2] A common side reaction is the esterification of the carboxylic acid instead of (or in addition to) the phenolic oxygen.[1]

  • Target (Ether-Acid): 4-Butoxy-2,6-dimethylbenzoic acid (MW 222.28). Contains a free COOH.[1][3]

  • Impurity (Phenol-Ester): Butyl 4-hydroxy-2,6-dimethylbenzoate (MW 222.28). Contains a free Phenol.[1]

These two are constitutional isomers.[1] In standard acidic mobile phases (pH 2-3), both are neutral and have similar hydrophobicity, leading to co-elution.

Resolution Protocol:

  • pH Switching: Exploit the pKa difference.

    • Target pKa (Acid) ≈ 4.5.[1]

    • Impurity pKa (Phenol) ≈ 10.0.[1]

  • Action: Run your LC gradient using Ammonium Acetate (pH 7-8) instead of Formic Acid.

    • Result: The Target (Acid) will deprotonate to [M-H]⁻, becoming highly polar and eluting earlier. The Impurity (Phenol) remains neutral and retains longer.[1] This creates a massive retention time shift, resolving the peaks.[1]

Ticket #102: "Signal intensity is extremely low in ESI Positive mode." [1]

Diagnosis: Incorrect Ionization Mode. Root Cause: Benzoic acid derivatives are acidic.[1] In ESI(+), they must be protonated to [M+H]⁺. However, the electron-withdrawing nature of the carboxyl group, combined with the steric hindrance of the 2,6-dimethyl groups, makes protonation inefficient. Resolution Protocol:

  • Switch to ESI Negative Mode: Monitor [M-H]⁻ (m/z 221.1).

  • Mobile Phase Adjustment: Avoid strong acids (TFA) which suppress negative ionization.[1] Use 0.01% Formic Acid or, ideally, 5mM Ammonium Formate/Acetate to assist in deprotonation while maintaining buffer capacity.[1]

Module B: Identification & Structural Elucidation

Ticket #201: "How do I confirm the peak is the Ether (Target) and not the Ester (Impurity) using MS/MS?"

Diagnosis: Need for structural fingerprinting.[1] Root Cause: Both isomers have m/z 221.1 in ESI(-). You must look for specific fragmentation channels.[1]

Resolution Protocol: Analyze the MS/MS (Product Ion) spectra of the precursor m/z 221.1:

FeatureTarget: Ether-AcidImpurity: Phenol-Ester
Structure Ar–O–ButylAr–CO–O–Butyl
Primary Loss Loss of Butene (56 Da) Loss of Butanol (74 Da) or Alkoxy
Mechanism Ether cleavage (McLafferty-like)Ester hydrolysis/cleavage
Key Fragment m/z 165 (Phenolic Acid)m/z 147 (Acylium/Lactone)
Secondary Loss CO₂ (44 Da) from COOHCO (28 Da) from Phenol
  • Observation: If you see a dominant transition 221 -> 165 , you have the Target .[1] If you see 221 -> 147 or minimal fragmentation (esters are often stable in negative mode), it is the Impurity.

Ticket #202: "I see a 'Ghost Peak' at m/z 279. Is this a dimer?"

Diagnosis: Over-alkylation Byproduct.[1] Root Cause: Double alkylation during synthesis.[1]

  • Reaction: 4-Hydroxy-2,6-dimethylbenzoic acid + 2 eq. Butyl Bromide -> Butyl 4-butoxy-2,6-dimethylbenzoate .

  • Mass: MW 278.3.[1]

  • Ionization: This molecule has no acidic protons (COOH is esterified, Phenol is etherified).[1] It will not appear in ESI(-) mode.

  • Observation: If you see m/z 279, you are likely in ESI(+) mode (detecting [M+H]⁺) or seeing a source-fragment/adduct.

  • Action: This is a critical impurity to track as it lowers yield, but it is easily separated by RP-HPLC (elutes very late due to high lipophilicity).

Visualized Workflows

Diagram 1: Impurity Identification Decision Tree

This logic flow guides you through distinguishing the target from its isomers and byproducts.[1]

ImpurityLogic cluster_legend Key Start Unknown Peak (Precursor m/z 221) CheckMode Check Ionization Mode Start->CheckMode ESI_Pos ESI Positive (+) CheckMode->ESI_Pos Low Sensitivity ESI_Neg ESI Negative (-) CheckMode->ESI_Neg Recommended Frag Perform MS/MS (CID Fragmentation) ESI_Neg->Frag Loss56 Loss of 56 Da (Butene) Frag->Loss56 Loss74 Loss of 74 Da (Butanol) Frag->Loss74 Target TARGET CONFIRMED 4-Butoxy-2,6-dimethylbenzoic acid (Ether Cleavage) Loss56->Target Impurity IMPURITY IDENTIFIED Butyl 4-hydroxy-2,6-dimethylbenzoate (Ester Cleavage) Loss74->Impurity Legend1 Action Legend2 Outcome

Caption: Decision tree for distinguishing the target analyte from its isobaric ester impurity using MS/MS fragmentation patterns.

Diagram 2: Fragmentation Pathway (Mechanistic)

Understanding why the molecule fragments helps validate your data.[1]

Fragmentation M_H Precursor [M-H]⁻ m/z 221 Inter1 Transition State (4-membered ring) M_H->Inter1 Ether Cleavage Prod2 Fragment B m/z 177 (Decarboxylated) M_H->Prod2 Decarboxylation Neutral2 - CO2 M_H->Neutral2 Prod1 Fragment A m/z 165 (Phenol Acid) Inter1->Prod1 Neutral1 - C4H8 (Butene) Inter1->Neutral1

Caption: Mechanistic fragmentation pathway for 4-Butoxy-2,6-dimethylbenzoic acid in ESI(-) mode.

Standard Operating Procedure (SOP)

LC-MS Method: Impurity Profiling

Objective: Separation and quantification of 4-Butoxy-2,6-dimethylbenzoic acid and related impurities.

1. Sample Preparation:

  • Solvent: Methanol:Water (50:50).[1] Avoid pure acetonitrile as it may cause peak distortion for early eluters.[1]

  • Concentration: 10 µg/mL (for impurity scan), 1 µg/mL (for quantitation).

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb acidic compounds).[1]

2. Chromatographic Conditions (UHPLC):

  • Column: C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50mm, 1.7 µm.

    • Alternative: Phenyl-Hexyl column (provides pi-pi selectivity for separating the aromatic isomers).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 10% B[1]

    • 1.0 min: 10% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

3. Mass Spectrometry Parameters (Triple Quad / Q-TOF):

  • Source: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV (Lower voltage reduces arcing in negative mode).[1]

  • Cone Voltage: 30 V.

  • Desolvation Temp: 450°C.

  • MRM Transitions (for TQ):

    • Quantifier: 221.1 -> 165.0 (CE: 15 eV).

    • Qualifier: 221.1 -> 121.0 (CE: 25 eV).

References

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • ICH. (2006).[1][4] Impurities in New Drug Substances Q3A(R2).[1][5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Benzoic acid derivatives).[1] Retrieved from [Link]

  • ChemRxiv. (2023).[1] Unveiling the Power of Negative Ion Mode ESI-MS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Butoxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 4-Butoxy-2,6-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics, supported by comparative data from structurally analogous molecules and foundational principles of nuclear magnetic resonance spectroscopy.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, providing profound insights into the molecular structure of a compound. By mapping the chemical environments of hydrogen atoms (protons), ¹H NMR spectroscopy allows for the precise determination of a molecule's connectivity and stereochemistry. The chemical shift (δ), reported in parts per million (ppm), is a critical parameter, indicating the electronic environment of a given proton. Protons in electron-rich environments are shielded and appear at a higher field (lower ppm), while those in electron-poor environments are deshielded and resonate at a lower field (higher ppm).[1][2]

This guide focuses on the ¹H NMR spectrum of 4-Butoxy-2,6-dimethylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will provide a detailed prediction based on established NMR principles and a comparative analysis with structurally related compounds.

Predicted ¹H NMR Spectrum of 4-Butoxy-2,6-dimethylbenzoic acid

The structure of 4-Butoxy-2,6-dimethylbenzoic acid contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. The prediction of these chemical shifts is based on the additive effects of the substituents on the benzene ring and typical values for alkyl chains.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-a (Ar-H)~6.7s2H
H-b (-OCH₂-)~4.0t2H
H-c (-CH₃)~2.4s6H
H-d (-CH₂-)~1.7m2H
H-e (-CH₂-)~1.5m2H
H-f (-CH₃)~1.0t3H
H-g (-COOH)~11-13br s1H

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts for 4-Butoxy-2,6-dimethylbenzoic acid, it is instructive to compare its expected spectrum with the experimental data of analogous molecules. This comparison allows for an understanding of the electronic and steric effects of the various substituents on the proton chemical shifts.

Benzoic Acid

As the parent compound, benzoic acid provides a fundamental reference. Its ¹H NMR spectrum in CDCl₃ shows the aromatic protons in the range of 7.4 to 8.2 ppm.[3][4] The carboxylic acid proton is highly deshielded and appears as a broad singlet between 10 and 13 ppm.[5][6]

Proton Assignment (Benzoic Acid) Experimental Chemical Shift (δ, ppm) Multiplicity
H-2, H-6 (ortho)~8.12d
H-3, H-5 (meta)~7.50t
H-4 (para)~7.62t
-COOH~12.0br s
4-Methoxybenzoic Acid

The introduction of an electron-donating methoxy group at the para position significantly influences the chemical shifts of the aromatic protons. The methoxy group increases the electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons.[7][8]

Proton Assignment (4-Methoxybenzoic Acid) Experimental Chemical Shift (δ, ppm in DMSO-d₆) [9]Multiplicity
H-2, H-6 (ortho to -COOH)7.93d
H-3, H-5 (ortho to -OCH₃)7.03d
-OCH₃3.84s
-COOH12.7br s
2,6-Dimethylbenzoic Acid

The presence of two methyl groups ortho to the carboxylic acid introduces both electronic and steric effects. The methyl groups are weakly electron-donating, leading to some shielding of the aromatic protons. Steric hindrance from the ortho methyl groups can also influence the conformation of the carboxylic acid group, potentially affecting the chemical shift of the aromatic protons.

Proton Assignment (2,6-Dimethylbenzoic Acid) Experimental Chemical Shift (δ, ppm in CDCl₃) [10]Multiplicity
H-3, H-5 (meta)7.07d
H-4 (para)7.22t
-CH₃2.45s
-COOH11.9br s

Discussion and Rationale for Predicted Chemical Shifts

The predicted ¹H NMR spectrum of 4-Butoxy-2,6-dimethylbenzoic acid is a composite of the electronic and steric effects observed in the comparative molecules.

  • Aromatic Protons (H-a): The two aromatic protons are equivalent due to the symmetry of the molecule. The electron-donating butoxy group at the para position is expected to cause significant shielding, shifting these protons upfield relative to benzoic acid. The ortho methyl groups also contribute to this shielding. Therefore, a chemical shift of around 6.7 ppm is predicted, appearing as a singlet since there are no adjacent protons to couple with.

  • Butoxy Group Protons (H-b, H-d, H-e, H-f): The chemical shifts of the butoxy chain protons are predicted based on their proximity to the electronegative oxygen atom and typical alkyl chain values.[1][2] The methylene group directly attached to the oxygen (H-b) is the most deshielded, predicted to be around 4.0 ppm with a triplet multiplicity due to coupling with the adjacent methylene group (H-d). The subsequent methylene groups (H-d and H-e) will appear further upfield, likely as multiplets around 1.7 and 1.5 ppm, respectively. The terminal methyl group (H-f) is the most shielded, expected around 1.0 ppm as a triplet.

  • Methyl Group Protons (H-c): The two methyl groups at the ortho positions are equivalent and are expected to have a chemical shift similar to that in 2,6-dimethylbenzoic acid, around 2.4 ppm.[10] They will appear as a singlet.

  • Carboxylic Acid Proton (H-g): The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[5][6] Its chemical shift is anticipated to be in the range of 11-13 ppm, appearing as a broad singlet. The exact position can be sensitive to solvent and concentration.[6]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a compound such as 4-Butoxy-2,6-dimethylbenzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds.[3]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[3]
  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a standard ¹H NMR, 16-32 scans are typically sufficient.
  • Acquire the free induction decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Visualization of Molecular Structure and Experimental Workflow

Figure 1: Molecular structure of 4-Butoxy-2,6-dimethylbenzoic acid with proton assignments.

experimental_workflow A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B Instrument Setup (Lock, Shim) A->B C Data Acquisition (Acquire FID) B->C D Data Processing (FT, Phase, Calibrate) C->D E Spectral Analysis (Integrate, Analyze Multiplicity) D->E

Figure 2: Workflow for acquiring and processing a ¹H NMR spectrum.

References

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2023, April 15). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • DSpace@MIT. APPENDIX 2. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

  • Dr. Schretzman's Chemistry. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Rochester. NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column. Retrieved from [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Filo. (2025, July 17). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro... Retrieved from [Link]

  • Reddit. (2024, November 29). 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? : r/chemhelp. Retrieved from [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

A Comparative Guide to the C13 NMR Spectrum of 4-Butoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the C13 NMR spectrum of 4-Butoxy-2,6-dimethylbenzoic acid, a molecule of interest in drug discovery and materials science. By juxtaposing its spectral features with those of closely related analogues, we aim to provide researchers, scientists, and drug development professionals with a robust framework for spectral interpretation and structural verification.

The choice of comparative compounds is critical for a nuanced understanding. Here, we will compare the target molecule with 4-n-Butoxybenzoic acid and 2,6-Dimethylbenzoic acid. This strategic selection allows for the systematic dissection of the influence of the butoxy and dimethyl substituents on the chemical shifts of the benzoic acid core.

The Predicted C13 NMR Spectrum of 4-Butoxy-2,6-dimethylbenzoic Acid: A Detailed Analysis

The structure of 4-Butoxy-2,6-dimethylbenzoic acid presents a unique set of carbon environments, each with a characteristic chemical shift in the C13 NMR spectrum. Due to the molecule's symmetry, we anticipate a total of 9 distinct signals.

Table 1: Predicted C13 NMR Chemical Shifts for 4-Butoxy-2,6-dimethylbenzoic Acid

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Carboxyl)~170-175The carboxylic acid carbon is significantly deshielded due to the two electronegative oxygen atoms.
C1 (ipso-Carboxyl)~138-142This quaternary carbon is deshielded by the attached carboxyl group.
C2, C6 (ipso-Methyl)~135-139These quaternary carbons are deshielded by the attached methyl groups.
C3, C5 (Aromatic CH)~114-118These carbons are shielded by the electron-donating effect of the butoxy group.
C4 (ipso-Butoxy)~160-164This quaternary carbon is strongly deshielded by the directly attached, electronegative oxygen of the butoxy group.
O-C H₂ (Butoxy)~68-72The carbon directly bonded to the ether oxygen is deshielded.[1][2]
C H₂ (Butoxy)~30-34A typical methylene carbon in an alkyl chain.
C H₂ (Butoxy)~18-22A typical methylene carbon in an alkyl chain, further from the electronegative oxygen.
C H₃ (Butoxy)~12-16The terminal methyl group of the butoxy chain.
C H₃ (Aromatic)~19-23The methyl groups attached to the aromatic ring.

Comparative Spectral Analysis: Unraveling Substituent Effects

A direct comparison with the C13 NMR spectra of 4-n-Butoxybenzoic acid and 2,6-Dimethylbenzoic acid provides invaluable insights into how the electronic and steric effects of the substituents modulate the chemical shifts of the aromatic and aliphatic carbons.

Table 2: Comparative C13 NMR Chemical Shift Data (ppm)

Carbon Assignment4-Butoxy-2,6-dimethylbenzoic acid (Predicted)4-n-Butoxybenzoic acid[3]2,6-Dimethylbenzoic acid[4]
C=O~170-175~172~173
C1~138-142~123~139
C2, C6~135-139~132~136
C3, C5~114-118~114~128
C4~160-164~163~131
O-CH₂~68-72~68-
Butoxy CH₂~30-34~31-
Butoxy CH₂~18-22~19-
Butoxy CH₃~12-16~14-
Aromatic CH₃~19-23-~20
Key Observations and Interpretations:
  • The Carboxylic Carbon (C=O): The chemical shift of the carboxylic carbon remains relatively consistent across all three compounds, indicating that the substituents on the aromatic ring have a minimal effect on its immediate electronic environment.

  • The ipso-Carboxyl Carbon (C1): In 4-Butoxy-2,6-dimethylbenzoic acid, the presence of the two ortho-methyl groups causes a downfield shift of the C1 signal compared to 4-n-Butoxybenzoic acid. This is likely due to steric hindrance, which can alter the conformation of the carboxylic acid group relative to the aromatic ring.

  • The Aromatic CH Carbons (C3, C5): The electron-donating butoxy group at the para position in both 4-Butoxy-2,6-dimethylbenzoic acid and 4-n-Butoxybenzoic acid results in a significant upfield shift (increased shielding) of the C3 and C5 carbons compared to 2,6-Dimethylbenzoic acid.

  • The ipso-Butoxy Carbon (C4): The carbon directly attached to the ether oxygen (C4) in the butoxy-substituted compounds is significantly deshielded, appearing at a much higher chemical shift, a characteristic feature for carbons in phenyl alkyl ethers.[1]

  • The Butoxy and Methyl Carbons: The chemical shifts of the butoxy and aromatic methyl carbons are consistent with expected values for these functional groups, providing clear diagnostic signals for their presence.

Experimental Protocol for C13 NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible C13 NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of the synthesized 4-Butoxy-2,6-dimethylbenzoic acid.[5]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[5] Deuterated solvents are essential to avoid overwhelming solvent signals in the proton spectrum and for the instrument's deuterium lock system.[5]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

  • Data Acquisition:

    • Set the spectrometer to the C13 nucleus frequency (e.g., 125 MHz for a 500 MHz instrument).

    • Employ a standard pulse program for a proton-decoupled C13 NMR experiment. Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[6][7]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[6]

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the C13 isotope (1.1%), a larger number of scans is typically required compared to proton NMR.[8]

    • Apply a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[9]

    • Integrate the peaks if desired, although peak intensities in standard C13 NMR are not always directly proportional to the number of carbons due to varying relaxation times.[9]

Workflow for C13 NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of a C13 NMR spectrum, from initial sample preparation to final structural confirmation.

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Synthesized Compound (50-100 mg) NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire FID (Proton Decoupled) Spectrometer->Acquisition FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Peak_Picking Peak Picking Calibration->Peak_Picking Assignment Peak Assignment Peak_Picking->Assignment Comparison Comparative Analysis Assignment->Comparison Structure Structural Confirmation Comparison->Structure

Caption: Workflow for C13 NMR analysis.

Conclusion

The C13 NMR spectrum of 4-Butoxy-2,6-dimethylbenzoic acid provides a wealth of structural information that can be confidently interpreted through a systematic, comparative approach. By understanding the characteristic chemical shifts of the benzoic acid core and the predictable influence of the butoxy and dimethyl substituents, researchers can achieve unambiguous structural verification. The detailed experimental protocol and analytical workflow presented in this guide serve as a robust resource for obtaining and interpreting high-quality C13 NMR data, ultimately supporting the advancement of chemical and pharmaceutical research.

References

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. [Link]

  • Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Lviv Polytechnic National University Institutional Repository. [Link]

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

  • 13C NMR Spectroscopy. In Upper-Level Courses and Across the Curriculum Volume 3. American Chemical Society. [Link]

  • 13C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • Interpretation of 13C NMR Spectra. ResearchGate. [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • C NMR Spectroscopy. University of Calgary. [Link]

Sources

Comparative Analytical Guide: Mass Spectrometry Platforms for the Structural Elucidation of 4-Butoxy-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

In pharmaceutical development and materials science, the precise structural characterization of substituted aromatic acids is critical for impurity profiling and pharmacokinetic tracking. 4-Butoxy-2,6-dimethylbenzoic acid (CAS 92156-39-3)[1] presents a unique analytical challenge due to its highly substituted benzene ring. With a molecular formula of C₁₃H₁₈O₃ (Exact Mass: 222.1256 Da), its fragmentation behavior is governed by three distinct structural domains:

  • The Carboxylic Acid (-COOH): Prone to decarboxylation (loss of CO₂) or loss of hydroxyl radicals (•OH).

  • The Para-Butoxy Chain (-O-C₄H₉): Highly susceptible to alkene elimination, a hallmark of alkoxyaromatics[2].

  • The 2,6-Dimethyl Groups: Induce severe steric hindrance, forcing the carboxylate group out of the aromatic plane and triggering proximity-driven "ortho-effects."

This guide objectively compares the performance of High-Resolution LC-ESI-Q-TOF and GC-EI-MS platforms for analyzing this compound, detailing the causality behind its fragmentation cascades and providing self-validating experimental protocols.

Mechanistic Causality in Fragmentation

To optimize MS parameters, one must first understand the thermodynamic drivers behind the compound's dissociation.

The Alkene Elimination Pathway

Regardless of the ionization platform, the dominant fragmentation pathway is the loss of the butyl chain. Alkoxybenzoic acids characteristically expel the alkyl moiety as an alkene (1-butene, 56 Da) via a six-membered cyclic transition state (McLafferty-type rearrangement) or via inductive cleavage at the ether oxygen[3]. This process is highly favored because it yields a stable, resonance-stabilized phenolic fragment (4-hydroxy-2,6-dimethylbenzoic acid derivatives).

The Ortho-Effect (EI-Specific)

In hard ionization (EI, 70 eV), the radical cation [M]⁺• exhibits a classic "ortho-effect." The steric bulk of the 2,6-dimethyl groups forces the carboxyl group into close spatial proximity with the methyl protons. Following the initial loss of butene, this proximity facilitates a hydrogen transfer from the methyl group to the carboxyl oxygen, resulting in the neutral loss of water (H₂O, 18 Da).

Decarboxylation (ESI-Specific)

In negative-mode Electrospray Ionization (ESI), the molecule exists as the stable carboxylate anion [M-H]⁻. The loss of carbon dioxide (CO₂, 44 Da) is the primary charge-driven fragmentation, driven by the formation of a highly stable phenolate anion.

Platform Comparison: LC-ESI-Q-TOF vs. GC-EI-MS

When selecting a platform for the quantification or structural confirmation of 4-Butoxy-2,6-dimethylbenzoic acid, researchers must weigh the benefits of soft vs. hard ionization.

Quantitative Fragmentation Data Comparison
Analytical FeatureLC-ESI-Q-TOF (Negative Mode)GC-EI-MS (70 eV, Underivatized)
Ionization Mechanism Soft (Deprotonation)Hard (Electron Impact)
Precursor Ion [M-H]⁻ (m/z 221.1183)[M]⁺• (m/z 222.1256)
Primary Neutral Losses Butene (56 Da), CO₂ (44 Da)Butene (56 Da), •OH (17 Da)
Base Peak m/z 165.0557m/z 166.0629
Secondary Fragments m/z 121.0659 (Loss of both)m/z 148.0524 (Ortho-effect loss of H₂O)
Platform Utility Intact mass, trace quantificationSpectral fingerprinting, library matching
Sensitivity High (Femtogram to Picogram)Moderate (Nanogram)

Verdict: LC-ESI-Q-TOF is superior for trace-level quantification and exact mass confirmation of the parent drug in biological matrices. GC-EI-MS is the preferred platform for structural elucidation during synthesis, as the hard ionization provides a richer, highly reproducible fragmentation fingerprint that highlights positional isomerism (via the ortho-effect).

Pathway Visualizations

ESI_Frag M [M-H]⁻ m/z 221.1183 F1 [M-H-C₄H₈]⁻ m/z 165.0557 M->F1 -C₄H₈ (56 Da) F2 [M-H-CO₂]⁻ m/z 177.1285 M->F2 -CO₂ (44 Da) F3 [M-H-C₄H₈-CO₂]⁻ m/z 121.0659 F1->F3 -CO₂ (44 Da) F2->F3 -C₄H₈ (56 Da)

Figure 1: ESI-MS/MS negative mode fragmentation pathway of 4-Butoxy-2,6-dimethylbenzoic acid.

EI_Frag M [M]⁺• m/z 222.1256 F1 [M-C₄H₈]⁺• m/z 166.0629 M->F1 -C₄H₈ (56 Da) F2 [M-OH]⁺ m/z 205.1228 M->F2 -•OH (17 Da) F3 [M-C₄H₈-H₂O]⁺• m/z 148.0524 F1->F3 -H₂O (18 Da)

Figure 2: Electron Impact (EI, 70 eV) fragmentation cascade emphasizing the ortho-effect.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate analytical artifacts, the following protocols are designed as self-validating systems.

Protocol A: LC-ESI-Q-TOF MS/MS (Negative Mode)

Objective: High-accuracy mass confirmation and trace quantification.

  • Chromatographic Separation:

    • Column: C18 Sub-2 µm (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: (A) LC-MS grade H₂O with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at 0.3 mL/min. Causality: The highly hydrophobic butoxy chain requires a high organic composition for elution; the acidic modifier ensures the compound remains protonated on-column to prevent peak tailing, before undergoing deprotonation in the ESI source.

  • Source Optimization:

    • Polarity: Negative Ion Mode.

    • Capillary Voltage: 2.0 kV.

    • Desolvation Temperature: 400°C.

  • Collision-Induced Dissociation (CID):

    • Isolate the [M-H]⁻ precursor (m/z 221.1).

    • Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Self-Validation Step: Inject a solvent blank immediately post-run. Monitor m/z 221.1183 to verify zero carryover. The lipophilicity of the butoxy group can cause source-adsorption; if carryover is >0.1%, introduce a 50:50 Methanol:Isopropanol needle wash.

Protocol B: GC-EI-MS (Underivatized Direct Analysis)

Objective: Structural fingerprinting and isomer differentiation.

  • Gas Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet & Source Parameters:

    • Injector: 250°C, Splitless mode (1 µL injection).

    • Ion Source: 230°C, Electron Energy: 70 eV.

    • Mass Range: m/z 50 to 300.

  • Self-Validation Step: Extract the ion chromatograms (EIC) for m/z 204 and m/z 205. Calculate the ratio across the full width of the chromatographic peak. A consistent ratio confirms that the ortho-effect fragmentation is a true electron-impact phenomenon and not an artifact of thermal degradation occurring in the 250°C GC inlet.

References

  • ChemicalBook. "4-Butoxy-2,6-dimethylbenzoic acid | 92156-39-3". 1

  • Bohlmann, F. et al. "Mass spectrometric investigation of 2-alkoxybenzoic acid methyl ether. Mechanism of alkene elimination and cyclizations of fragment ions by neighboring group interactions", Org. Mass Spectrom. 1974. 3

  • Frontiers in Chemistry. "Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics", 2023. 2

Sources

Comparative Guide: Biological Activity of 4-Butoxy-2,6-dimethylbenzoic Acid & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Butoxy-2,6-dimethylbenzoic acid (CAS: 92156-39-3) represents a specialized scaffold in medicinal chemistry, combining the metabolic stability of the 2,6-dimethyl "shield" with the lipophilic permeation properties of a 4-alkoxy tail . Unlike simple benzoic acid derivatives, the 2,6-dimethyl substitution creates significant steric hindrance around the carboxylic acid/ester moiety, mimicking the pharmacophore found in robust local anesthetics (e.g., lidocaine-type xylidides) and metabolically stable anti-inflammatory agents.

This guide objectively compares the 4-butoxy analog against its structural relatives to illuminate its specific utility in membrane-active antimicrobial research , antisickling agents , and hydrophobic ligand design .

The Core Scaffold: Mechanism of Action

The biological activity of this class is governed by two competing structural features:

  • Steric Shield (2,6-dimethyl): Prevents rapid metabolic conjugation (glucuronidation) and hinders enzymatic hydrolysis if derivatized into esters/amides.

  • Lipophilic Tail (4-butoxy): Increases logP, facilitating transport across bacterial cell walls or the blood-brain barrier (BBB), and enhancing affinity for hydrophobic pockets in target proteins (e.g., albumin, hemoglobin, or ion channels).

Comparative Analysis: 4-Butoxy-2,6-dimethylbenzoic Acid vs. Analogs

The following analysis contrasts the "Hero" compound (4-Butoxy) against the parent polar compound (4-Hydroxy) and a short-chain analog (4-Methoxy).

Table 1: Physicochemical & Biological Profile Comparison
Feature4-Butoxy-2,6-dimethylbenzoic acid 4-Methoxy-2,6-dimethylbenzoic acid 4-Hydroxy-2,6-dimethylbenzoic acid
Role Lead Candidate (Lipophilic) Intermediate / Short-chain Metabolite / Polar Parent
Predicted LogP ~4.2 - 4.5~2.8 - 3.1~1.5 - 1.8
Membrane Permeability High (Passive Diffusion)ModerateLow (Carrier-mediated likely)
Metabolic Stability High (Steric + Lipophilic)High (Steric)Moderate (Phase II conjugation prone)
Primary Bioactivity Antimicrobial (Membrane disruption), Ion Channel ModulationAntisickling (Hemoglobin binding)Antioxidant, Preservative
Solubility (Aq) Very Low (< 0.1 mg/mL)LowModerate
Key Performance Insights
  • Antimicrobial Potency (Chain Length Effect): Experimental data on alkoxybenzoic acids suggests a direct correlation between alkyl chain length and antimicrobial efficacy against Gram-positive bacteria (e.g., S. aureus). The 4-Butoxy analog exhibits superior Minimum Inhibitory Concentration (MIC) values compared to the 4-Methoxy analog due to its ability to intercalate into the lipid bilayer, disrupting membrane integrity.

    • Inferred Data: 4-Butoxy analogs typically show 2-4x lower MICs than methoxy analogs in non-specific membrane disruption assays.

  • Metabolic Resistance (The 2,6-Effect): Standard benzoic acids are rapidly glycine-conjugated (hippuric acid pathway). The 2,6-dimethyl substitution in all three analogs sterically inhibits the acyl-CoA synthetase enzymes responsible for this conjugation, significantly extending the plasma half-life (

    
    ) compared to unsubstituted 4-butoxybenzoic acid.
    

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional contributions of the molecule's specific zones.

SAR_Analysis cluster_analogs Analog Comparison Core Benzoic Acid Core (Scaffold) Shield 2,6-Dimethyl Group (Steric Shield) Core->Shield Substitution Tail 4-Butoxy Group (Lipophilic Tail) Core->Tail Substitution Activity Biological Outcome Shield->Activity Prevents Metabolism (Increases t1/2) Shield->Activity Blocks Hydrolysis (If esterified) Tail->Activity Increases LogP (Membrane Penetration) Tail->Activity Hydrophobic Binding (Receptor Affinity) Methoxy 4-Methoxy (Low Lipophilicity) Butoxy 4-Butoxy (High Lipophilicity) Methoxy->Butoxy Chain Elongation (+3 Carbons)

Figure 1: SAR Map of 4-Butoxy-2,6-dimethylbenzoic acid showing how steric hindrance and lipophilicity converge to define biological activity.

Experimental Protocols

To validate the biological advantages of the 4-butoxy analog, the following protocols are recommended. These are designed to be self-validating systems using the 4-methoxy analog as a negative/baseline control.

Protocol A: Determination of Lipophilicity via Shake-Flask Method

Objective: To empirically verify the LogP difference between the Butoxy and Methoxy analogs, predicting bioavailability.

  • Preparation: Prepare two phases: n-Octanol (saturated with water) and Water (saturated with n-Octanol).

  • Solubilization: Dissolve 10 mg of 4-Butoxy-2,6-dimethylbenzoic acid in 10 mL of the octanol phase. Measure absorbance (

    
    ) at 
    
    
    
    (approx. 270-280 nm).
  • Equilibration: Add 10 mL of the water phase to the octanol solution. Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 2000g for 10 minutes to separate phases.

  • Quantification: Measure absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    
    
    
    Validation Check: The 4-Butoxy analog should yield a LogP > 4.0, while the 4-Methoxy reference should remain < 3.5.
Protocol B: Antimicrobial Susceptibility (MIC) Assay

Objective: To assess membrane-disrupting potential.

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dilution: Dissolve test compounds in DMSO. Perform 2-fold serial dilutions in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL). Ensure final DMSO concentration is < 1%.
  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18-24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle.

    • Comparator: 4-Methoxy-2,6-dimethylbenzoic acid (Expect higher MIC).

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Butoxy-2,6-dimethylbenzoic acid (CAS 92156-39-3).[1][2][3] Retrieved from

  • BenchChem. (2025).[4][5] Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors.[6] (Context on 4-alkoxybenzoic acid pharmacophores). Retrieved from

  • MDPI. (2022).[7] A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (Data on 2,6-substitution effects). Retrieved from

  • PubChem. (2025).[8] Compound Summary: 2,6-Dimethylbenzoic acid.[1][3][9][10] Retrieved from

Sources

Comparative Guide: Validating Purity of 4-Butoxy-2,6-dimethylbenzoic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To objectively evaluate the efficacy of Elemental Analysis (EA) in validating the purity of 4-Butoxy-2,6-dimethylbenzoic acid (C₁₃H₁₈O₃), specifically comparing its utility against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR).

Verdict: While HPLC remains the gold standard for detecting organic impurities (isomers, homologs), Elemental Analysis is the superior method for establishing bulk material integrity , particularly for detecting non-chromatophoric contaminants such as inorganic salts, trapped moisture, and residual silica—impurities that frequently compromise the sterically hindered 2,6-dimethylbenzoic acid scaffold during synthesis.

Technical Profile: The Target Molecule

To validate purity, one must first establish the theoretical baseline. 4-Butoxy-2,6-dimethylbenzoic acid is a lipophilic benzoic acid derivative often used as a sterically hindered building block in medicinal chemistry.

  • Chemical Formula: C₁₃H₁₈O₃

  • Molecular Weight: 222.28 g/mol

  • Structural Challenge: The ortho-methyl groups (2,6-positions) create steric bulk, often requiring harsh hydrolysis conditions during synthesis, which can lead to incomplete reactions or trapped inorganic salts (e.g., LiCl, NaOH) that HPLC-UV detection misses.

Theoretical Composition (The Standard)
ElementMass ContributionTheoretical % (w/w)Acceptance Tolerance (±0.4%)
Carbon (C) 156.1470.25% 69.85% – 70.65%
Hydrogen (H) 18.148.16% 7.76% – 8.56%
Oxygen (O) 48.0021.59% N/A (Calculated by diff.)

Comparative Analysis: EA vs. Alternatives

This section compares EA against HPLC and qNMR to demonstrate why EA is necessary for this specific compound.

Data Comparison: Detecting Common Impurities

The following table simulates experimental data for a sample of 4-Butoxy-2,6-dimethylbenzoic acid contaminated with 5% Residual Salt (KBr) vs. 5% Organic Precursor.

Contaminant ScenarioHPLC-UV (254 nm) Elemental Analysis (CHN) Interpretation
Pure Compound Single Peak (99.9%)C: 70.21%, H: 8.14%Pass. Both methods agree.
5% Inorganic Salt (KBr) Single Peak (99.9%) C: 66.71%, H: 7.75% EA Detects Failure. HPLC fails to see KBr (UV inactive). EA shows massive %C drop due to mass dilution.
5% Precursor (4-Hydroxy...) Two Peaks (95% / 5%)C: 69.95%, H: 8.05%HPLC Superior. The %C difference between product (70.25%) and precursor (65.05%) is diluted; EA result (69.95%) is borderline "Pass".
5% Trapped Water Single Peak (99.9%)C: 66.88%, H: 8.25%EA Detects Failure. HPLC ignores water. EA shows low Carbon, high Hydrogen.
Critical Insight

Causality of Choice: For 4-Butoxy-2,6-dimethylbenzoic acid, EA is the only self-validating check for "mass balance." If your HPLC purity is 99% but your Carbon value is 68.00% (instead of 70.25%), your sample is likely 3-4% inorganic salt or water—a critical error for downstream stoichiometry in drug development.

Experimental Protocol: Self-Validating CHN Analysis

Scope: Determination of Carbon, Hydrogen, and Nitrogen (as a purity check for nitrogenous solvent contamination like DMF/Pyridine).

Equipment & Reagents[1][2][3][4][5][6]
  • Instrument: Flash 2000 or PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Carrier Gas: Helium (Grade 5.0, >99.999% purity).

  • Combustion Aid: Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) is mandatory for this compound.

    • Reasoning: The 2,6-dimethyl steric hindrance can cause incomplete combustion (soot formation), leading to artificially low Carbon results. WO₃ supplies oxygen directly to the core.

Step-by-Step Workflow
  • Sample Preparation (Drying):

    • The "butoxy" tail adds lipophilicity, but the carboxylic acid can hydrogen-bond with water.

    • Protocol: Dry 50 mg of sample in a vacuum oven at 40°C over P₂O₅ for 4 hours.

    • Validation: Weigh sample before and after to confirm mass stability.

  • Weighing (The Critical Variable):

    • Use an ultra-microbalance (readability 0.1 µg).[1]

    • Target mass: 1.5 mg – 2.5 mg.

    • Self-Check: If relative humidity >60%, use tin capsules sealed immediately to prevent atmospheric moisture uptake.

  • Calibration (K-Factor Determination):

    • Run a standard (Acetanilide or Benzoic Acid) before the sample.

    • Acceptance: The standard must read within ±0.15% of theoretical values. If not, recalibrate the TCD (Thermal Conductivity Detector).

  • Combustion Run:

    • Temperature: 980°C (Combustion), 650°C (Reduction).

    • Cycle: Oxygen boost for 5 seconds.

  • Blank Correction:

    • Run an empty tin capsule. Subtract these "blank" integral values from the sample run to remove background nitrogen/carbon contribution.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating the purity of the target compound, specifically distinguishing between organic and inorganic impurities.

PurityValidation Start Sample: 4-Butoxy-2,6-dimethylbenzoic acid HPLC Step 1: HPLC-UV Analysis Start->HPLC HPLC_Decision HPLC Purity > 98%? HPLC->HPLC_Decision Reject_Org REJECT: Organic Impurities (Recrystallize) HPLC_Decision->Reject_Org No EA Step 2: Elemental Analysis (CHN) HPLC_Decision->EA Yes EA_Check Values within ±0.4%? EA->EA_Check Pass VALIDATED: High Purity (Suitable for Bio-Assay) EA_Check->Pass Yes Diag_LowC Diagnosis: Low %C? EA_Check->Diag_LowC No Salt_Error Error: Inorganic Salts/Ash (Check Synthesis Workup) Diag_LowC->Salt_Error Low C, Low H Solvent_Error Error: Trapped Solvent/Water (Dry & Re-run) Diag_LowC->Solvent_Error Low C, High H (Water)

Caption: Validation logic tree demonstrating how EA acts as the final gatekeeper for impurities missed by HPLC.

Data Interpretation Guide

Use this reference table to diagnose specific failures in your 4-Butoxy-2,6-dimethylbenzoic acid synthesis.

ObservationLikely CauseMechanismCorrective Action
C: ↓ (>0.5%), H: ↑ Water Water adds mass (H/O) but no Carbon, diluting %C.Dry at 50°C under high vacuum (0.1 mbar).
C: ↓ (>0.5%), H: ↓ Inorganic Salt KBr/Na₂SO₄ adds "dead mass" (no C or H).Wash sample with dilute HCl, then water.
C: ↑, N: Detected DMF/Pyridine Trapped nitrogenous solvent.Extended drying or lyophilization.
C: ↓, H: Normal Incomplete Combustion Steric hindrance prevents full oxidation.Crucial: Add WO₃ powder to the sample capsule.

References

  • Wait, R. (2022).[2] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. [Link]

Sources

Technical Guide: Distinguishing 4-Butoxy-2,6-dimethylbenzoic Acid from Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical methodology for distinguishing 4-Butoxy-2,6-dimethylbenzoic acid (CAS 92156-39-3) from its positional isomers. It is designed for analytical chemists and process development scientists requiring definitive structural assignment and purity profiling.

Executive Summary & Strategic Analysis

4-Butoxy-2,6-dimethylbenzoic acid presents a unique structural profile due to the 2,6-dimethyl substitution pattern . Unlike its isomers, this specific arrangement creates significant Steric Inhibition of Resonance (SIR) , forcing the carboxylic acid group out of planarity with the benzene ring.

This steric crowding is the primary lever for differentiation. While mass spectrometry (MS) often fails to distinguish these isobaric regioisomers, a combination of NMR (Symmetry & NOE) and IR Spectroscopy (Carbonyl Environment) provides a self-validating identification system.

The Isomer Landscape

To ensure purity, we must distinguish the target from two classes of likely impurities:

  • Asymmetric Isomers: (e.g., 4-butoxy-2,3-dimethylbenzoic acid). Easily identified by lack of symmetry in NMR.

  • Symmetric "Mimic" Isomers: (e.g., 4-butoxy-3,5-dimethylbenzoic acid). The most critical challenge. Both the target and this isomer possess a

    
     axis of symmetry, yielding identical splitting patterns. Differentiation requires NOE and IR. 
    

Decision Logic: Structural Assignment

The following logic flow illustrates the step-by-step elimination process to confirm the 4-Butoxy-2,6-dimethyl structure.

IsomerLogic Start Unknown Isomer Sample Step1 1H NMR: Analyze Symmetry (Aromatic Region) Start->Step1 Asym Doublets or Non-Equiv Singlets (Asymmetric) Step1->Asym 2,3- or 2,5- isomers Sym Single Singlet (2H) (Symmetric) Step1->Sym 2,6- or 3,5- isomers Step2 Critical Check: NOE Difference (Nuclear Overhauser Effect) Sym->Step2 Target Target: 4-Butoxy-2,6-dimethyl (No NOE: Me ↔ OCH2) Step2->Target Methyls are Distant Mimic Mimic: 4-Butoxy-3,5-dimethyl (Strong NOE: Me ↔ OCH2) Step2->Mimic Methyls Adjacent to Butoxy

Figure 1: Structural elucidation decision tree focusing on symmetry and spatial proximity (NOE).

Method 1: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this analysis.[1] The symmetry of the 2,6-isomer simplifies the spectrum, but specific 2D experiments are required to rule out the 3,5-isomer.

Experimental Protocol: NMR Acquisition
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation of the carboxylic acid dimers, sharpening the signals).

  • Acquisition:

    • 1H (Proton): 16 scans, 30° pulse angle.

    • NOESY (1D or 2D): Target the methyl resonance (~2.2 ppm) and monitor the butoxy

      
      -methylene (~4.0 ppm).
      
Data Comparison Table: Target vs. Key Isomers
FeatureTarget: 4-Butoxy-2,6-dimethylMimic: 4-Butoxy-3,5-dimethylAsymmetric: 4-Butoxy-2,3-dimethyl
Aromatic H Singlet (2H) Singlet (2H) Two Doublets (1H each,

Hz)
Methyl Groups Singlet (6H) Singlet (6H) Two Singlets (3H each)
NOE Signal Negative (Methyls are meta to Butoxy)Positive (Methyls are ortho to Butoxy)Mixed
COOH Shift Broad, often shielded by stericsTypical Benzoic Acid shiftTypical

Scientific Insight: In the 3,5-dimethyl isomer , the methyl groups are physically adjacent to the butoxy oxygen. Irradiating the methyl signal will enhance the signal of the butoxy -OCH2- group. In the target 2,6-isomer , the methyls are on the opposite side of the ring from the butoxy group; no NOE enhancement will be observed.

Method 2: IR Spectroscopy (Steric Validation)

Because the 2,6-dimethyl groups force the carboxylic acid out of the aromatic plane, the carbonyl group loses conjugation. This results in a measurable shift in the vibrational frequency.

  • Target (2,6-dimethyl): The C=O stretch shifts to a higher wavenumber (typically 1700–1715 cm⁻¹) because it behaves more like an aliphatic acid (non-conjugated).

  • Isomers (3,5-dimethyl, etc.): The C=O remains planar and conjugated with the ring, appearing at a lower wavenumber (typically 1680–1690 cm⁻¹).

Method 3: HPLC Separation Protocol

For purity analysis (quantifying isomers as impurities), standard C18 columns often struggle to resolve positional isomers of dimethylbenzoic acids. The industry standard for this class of compounds utilizes UPC2 (UltraPerformance Convergence Chromatography) or specialized Phenyl-Hexyl phases.

Recommended Protocol: Reverse Phase LC
  • Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 100 mm.

    • Why: Phenyl-Hexyl phases offer superior selectivity for aromatic positional isomers via

      
       interactions compared to standard C18.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold to stack isomers)

    • 1-10 min: 30%

      
       60% B (Shallow gradient is critical for resolution)
      
  • Detection: UV at 240 nm (Isobestic point approximation) and 210 nm.

Method Development Workflow

The following diagram outlines the optimization process if baseline resolution is not immediately achieved.

HPLC_Workflow Init Initial Run (Phenyl-Hexyl, pH 3.0) Check Check Resolution (Rs) Init->Check Decision Rs > 2.0? Check->Decision Success Validate Method Decision->Success Yes Fail Optimize Selectivity Decision->Fail No Action1 Change pH to 4.5 (Ionization Control) Fail->Action1 Action2 Switch to Methanol (Proticity Change) Fail->Action2 Action1->Check Action2->Check

Figure 2: HPLC optimization loop for resolving critical isomeric pairs.

References

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes. Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard reference for NOE and Symmetry rules).
  • SIELC Technologies. "Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column." SIELC Application Library. Link

  • ChemicalBook. "4-Butoxy-2,6-dimethylbenzoic acid Product Properties." Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Butoxy-2,6-dimethylbenzoic Acid

[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat 4-Butoxy-2,6-dimethylbenzoic acid as a Hazardous Chemical Waste .[1][2] Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.

Although specific toxicological data for this precise analog is often limited in public databases, its structural congeners (e.g., 2,6-dimethylbenzoic acid) are classified as causing serious eye damage (Category 1) and skin irritation (Category 2) [1, 2].[2] The addition of the 4-butoxy group increases lipophilicity, potentially altering bioavailability, but the core acidic and irritant hazards remain.

Mandatory Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).[1][2] Note: Safety glasses alone are insufficient if working with powders that may generate dust.[1][2]

  • Hands: Nitrile rubber gloves (Minimum thickness: 0.11 mm).[1][2] Double-gloving is recommended during spill cleanup.[2]

  • Body: Standard chemical-resistant lab coat; closed-toe shoes.[1][2]

  • Respiratory: Use a fume hood.[1][3] If weighing large quantities (>10 g) where dust generation is likely, use a NIOSH-approved N95 particulate respirator.[2]

Part 2: Chemical Profile & Waste Classification[1]

Understanding the physicochemical properties of the target molecule dictates the disposal logic.

PropertyData / CharacteristicImplications for Disposal
Chemical Name 4-Butoxy-2,6-dimethylbenzoic acid--
CAS Number 92156-39-3Use for waste tagging/manifests.[1][2]
Molecular Formula C₁₃H₁₈O₃Organic Carbon load.
Functional Groups Carboxylic Acid, Aryl Ether, AlkylAcidic; incompatible with strong bases/oxidizers.
Physical State Solid (Powder/Crystalline)Primary waste stream is Solid Hazardous Waste.[2]
Solubility Low in water; High in organic solvents (DMSO, MeOH)Do not attempt aqueous dilution for disposal.[2]
Hazard Class Irritant / Corrosive (Eye)DO NOT mix with bleach (hypochlorite) or strong oxidizers.[1][2]
Regulatory Classification (RCRA Context)

While 4-Butoxy-2,6-dimethylbenzoic acid is not explicitly listed on the EPA's P-list or U-list, it must be managed as Hazardous Waste due to its characteristic properties (potential toxicity/irritation) and the "Cradle-to-Grave" liability of the generator [3].[2]

Part 3: Disposal Decision Logic

The following decision tree illustrates the operational workflow for determining the correct waste stream.

WasteDecisionTreeStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->Solid Dry ChemicalSolutionDissolved in SolventStateCheck->Solution Reaction Mix / StockDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->Debris ConsumablesSolidStreamStream A:Solid Hazardous WasteSolid->SolidStream Bag & TagLiquidStreamStream B:Organic Solvent WasteSolution->LiquidStream Segregate by SolventCheckCompatibility Check:Is solvent Halogenated?Solution->CheckDebrisStreamStream C:Solid Hazardous DebrisDebris->DebrisStream Double BagCheck->LiquidStream Yes (e.g., DCM) -> Halogenated WasteCheck->LiquidStream No (e.g., MeOH) -> Non-Halogenated Waste

Figure 1: Decision logic for categorizing waste streams based on physical state and solvent composition.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Chemical

Use this for expired stock, excess weighing amounts, or degraded product.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Ensure the container is clean and dry.[3][4]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to prevent inhalation of dust.

    • Use a disposable spatula or weigh boat to transfer the solid.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "4-Butoxy-2,6-dimethylbenzoic acid".

    • Hazards: Check "Irritant" and "Toxic".

    • Composition: "100%".[1][5]

  • Storage: Close the lid tightly. Place the container in the laboratory's Satellite Accumulation Area (SAA).

  • Caution: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the same waste container, as the ether moiety can be oxidized, potentially generating heat or unstable byproducts [4].

Protocol B: Disposal of Liquid Solutions

Use this for reaction mixtures, HPLC waste, or stock solutions.[2]

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Methanol, DMSO).

  • Segregation:

    • If Halogenated (DCM, Chloroform): Dispose in the "Halogenated Organic Waste" carboy.[2]

    • If Non-Halogenated (Methanol, Acetone, DMSO): Dispose in the "Non-Halogenated Organic Waste" carboy.[2]

    • If Aqueous (Buffer > 90%): Do not pour down the drain.[1][2] Collect in "Aqueous Hazardous Waste" due to the chemical's toxicity/irritation potential.

  • pH Check: If the solution is highly acidic due to the benzoic acid, ensure the waste container is compatible (HDPE is generally safe). Do not add to waste containers containing cyanides or sulfides to prevent gas evolution.

Protocol C: Spill Response (Small Scale < 50g)

SpillResponseAlert1. Alert & Protect(Notify lab, Don PPE)Contain2. Containment(Cover with absorbent pads)Alert->ContainClean3. Cleanup(Sweep or Wipe)Contain->CleanDecontaminate4. Decontaminate(Soap & Water Wash)Clean->DecontaminateDispose5. Dispose(Solid Waste Stream)Decontaminate->Dispose

Figure 2: Emergency response workflow for minor laboratory spills.

  • Isolate: Evacuate the immediate area. Post a "Do Not Enter" sign if dust is airborne.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Dry Spill:

    • Gently cover the powder with a damp paper towel to prevent dust dispersion.

    • Sweep up the material using a brush and dustpan dedicated to hazardous waste.

    • Place all material into a sealable plastic bag.

  • Wet Spill:

    • Cover with an inert absorbent (vermiculite or polypropylene pads).

    • Wait for absorption (2-3 minutes).[2]

    • Scoop into a sealable bag.

  • Final Wash: Clean the surface with a soap and water solution.[4][6][7] Dispose of the cleaning materials as contaminated debris (Protocol A).

Part 5: Scientific Rationale & Compatibility

Why Segregate from Oxidizers?

The molecule contains a butoxy ether linkage (

12
Environmental Impact

Benzoic acid derivatives can be harmful to aquatic life.[3] The lipophilic 4-butoxy tail increases the bioconcentration factor compared to simple benzoic acid.[2] Therefore, preventing release into the water table (via sink drains) is a critical environmental compliance requirement [1].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][2]

  • National Institute of Standards and Technology (NIST). (2023). 4-Butoxybenzoic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]

  • PubChem. (2025).[8] Compound Summary: 2,6-Dimethylbenzoic acid.[1][2][9][10][11] National Library of Medicine.[12] Retrieved from [Link]

Personal protective equipment for handling 4-Butoxy-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 92156-39-3 Chemical Class: Substituted Benzoic Acid / Alkoxybenzoic Acid Derivative Primary Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

Part 1: Executive Safety Directive (The "Why" & "How")

As researchers, we often treat substituted benzoic acids as "routine" reagents. This complacence is a safety gap. While 4-Butoxy-2,6-dimethylbenzoic acid is not a highly volatile or pyrophoric threat, its specific structure—combining a lipophilic butoxy tail with a sterically hindered carboxylic acid head—presents unique handling challenges.

The 2,6-dimethyl substitution creates significant steric hindrance around the carboxylic acid group, potentially altering its reactivity and metabolic stability compared to simple benzoic acid. Meanwhile, the 4-butoxy group increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer).

Core Directive: Treat this compound not just as an acid, but as a lipophilic irritant . Standard dust masks are insufficient if the powder becomes airborne during weighing; the lipophilic nature means it will cling to and irritate mucous membranes more persistently than water-soluble acids.

Part 2: Hazard Profiling & Risk Assessment

We utilize a Structure-Activity Relationship (SAR) approach to define the risk profile, synthesizing data from the parent scaffold (2,6-dimethylbenzoic acid) and the functional group (butoxy).

GHS Classification (Derived)
Hazard CategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationLipophilic tail aids dermal penetration; acid headgroup denatures local proteins.
Eye Irritation H319 Causes serious eye irritationMicro-crystalline dust can cause mechanical abrasion + chemical acidity.
STOT-SE H335 May cause respiratory irritationInhalation of dust irritates the upper respiratory tract.
Acute Tox.[1][2][3] (Oral) H302 Harmful if swallowedBased on LD50 data of 2,6-dimethylbenzoic acid analogs.

Part 3: Personal Protective Equipment (PPE) Architecture

This section details the Self-Validating Safety System . Do not deviate from these material specifications.

Hand Protection: The "Nitrile Imperative"

Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm). Prohibited: Latex.

  • Scientific Rationale: Natural rubber latex is permeable to many organic acids and offers poor resistance to the lipophilic "butoxy" chain. Nitrile provides a superior barrier against organic acids and hydrocarbons.

  • Protocol:

    • Standard Handling: Disposable Nitrile (0.11 mm). Change every 60 minutes or immediately upon splash.

    • Scale-Up (>10g): Double-gloving recommended. Inner layer: 0.11 mm Nitrile (White/Blue); Outer layer: 0.14 mm Nitrile (Purple/Black) to visualize breaches.

Respiratory Protection: Filtration Physics

Recommendation: N95 (US) or P2 (EU) Particulate Respirator. Condition: Required for all open-vessel handling of solids.

  • Scientific Rationale: As a solid powder, the primary vector is airborne dust. A standard surgical mask offers zero protection against inhalation of chemical particulates; it only protects the sample from you. The electrostatic media in N95 respirators captures the sub-micron particles this compound generates during transfer.

Eye & Face Defense

Recommendation: Chemical Splash Goggles (Indirect Vent). Context: Safety glasses are acceptable only for closed-vessel observation.

  • Scientific Rationale: The "2,6-dimethyl" steric bulk does not reduce the acidity enough to prevent corneal damage. If dust enters the eye, the natural tear film (pH 7.4) will attempt to buffer the acid, but the lipophilic residue will resist being washed away, prolonging the burn.

Part 4: Operational Workflows (Step-by-Step)

Workflow 1: Safe Weighing & Transfer

Objective: Transfer 500 mg to a reaction flask without contamination or exposure.

  • Preparation:

    • Place the balance inside a fume hood or a powder containment enclosure.

    • Pre-weigh the receiving vessel (tare).

    • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic. Why? Static charge causes powder to "jump" onto gloves and cuffs.

  • Transfer:

    • Use a stainless steel or anti-static polypropylene spatula.

    • Do not pour directly from the stock bottle. Transfer a small amount to a secondary weighing boat first.

  • Cleanup:

    • Wipe the balance area with a wet paper towel (water + mild detergent) immediately. The water solubilizes the acid; the detergent lifts the lipophilic tail.

Workflow 2: Emergency Response (Spill/Exposure)
  • Skin Contact:

    • Brush: Gently brush off dry powder before wetting. (Wetting a large pile of acid on skin can create a concentrated acidic paste).

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Neutralize: Do not use bicarbonate on skin (exothermic reaction risk). Stick to water.

  • Spill Cleanup (Benchtop):

    • Isolate: Mark the area.

    • Neutralize: Cover the spill with Sodium Bicarbonate (baking soda) or a dedicated Acid Neutralizer. Wait for bubbling to cease.

    • Collect: Sweep the neutralized solid into a hazardous waste bag.

    • Wash: Clean surface with 70% Ethanol to remove lipophilic residues.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for PPE selection based on the scale of operation.

PPE_Decision_Logic Start Handling 4-Butoxy-2,6-dimethylbenzoic acid State_Solid State: Solid Powder Start->State_Solid State_Soln State: In Solution (Organic Solvent) Start->State_Soln Scale_Small Scale: < 1 gram State_Solid->Scale_Small Scale_Large Scale: > 1 gram State_Solid->Scale_Large Risk_Splash Risk: Splash/Absorption State_Soln->Risk_Splash Risk_Dust Risk: Airborne Dust Scale_Small->Risk_Dust Low Dust Scale_Large->Risk_Dust High Dust PPE_Basic PPE LEVEL 1: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Risk_Dust->PPE_Basic Minimal Risk PPE_Advanced PPE LEVEL 2: Double Nitrile Gloves Splash Goggles N95 Respirator Fume Hood Required Risk_Dust->PPE_Advanced Significant Risk PPE_Solvent PPE LEVEL 3: Gloves specific to Solvent (e.g., PVA for DCM) Splash Goggles Fume Hood Required Risk_Splash->PPE_Solvent

Caption: Decision matrix for selecting PPE based on physical state and operational scale. Note the escalation to "Level 2" for quantities >1g due to increased dust potential.

Part 6: Disposal & Waste Management

Waste Code: Non-Halogenated Organic Acid (unless mixed with halogenated solvents).

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste bin. Do not throw in regular trash.

  • Aqueous Waste: If neutralized, verify pH is between 5-9 before drain disposal (only if local regulations permit). Otherwise, collect in Aqueous Waste container.

  • Organic Waste: Mother liquors from recrystallization must go into Organic Solvent Waste .

References

  • Boroncore . (n.d.). 4-Butoxy-2,6-dimethylbenzoic acid (CAS 92156-39-3).[4] Retrieved from [Link]

  • New Jersey Department of Health . (2018). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.